4-Bromopyridine-2,6-dicarbohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromopyridine-2,6-dicarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPRZIRYSINFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)NN)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473640 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-bromo-, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329974-08-5 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-bromo-, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
4-Bromopyridine-2,6-dicarbohydrazide is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and two carbohydrazide groups at the 2- and 6-positions. The carbohydrazide functional group (-CONHNH2) is known to be a key pharmacophore in a variety of medicinally important compounds.[1] The presence of the pyridine ring, a common scaffold in drug discovery, and the bromine atom, which can be used for further functionalization through cross-coupling reactions, makes this molecule a potentially valuable intermediate for the synthesis of novel therapeutic agents.[2][3][4]
Physicochemical Properties of the Key Precursor
Quantitative data for the direct precursor, Dimethyl 4-bromopyridine-2,6-dicarboxylate, is summarized below. These properties are essential for planning the synthesis of the target compound.
| Property | Value | Source |
| IUPAC Name | dimethyl 4-bromopyridine-2,6-dicarboxylate | PubChem[5] |
| Molecular Formula | C9H8BrNO4 | PubChem[5] |
| Molecular Weight | 274.07 g/mol | PubChem[5] |
| CAS Number | 162102-79-6 | PubChem[5] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | PubChem[5] |
| InChI Key | WYROXHCDUWIUMW-UHFFFAOYSA-N | PubChem[5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be inferred from the general reaction of diesters with hydrazine hydrate.[6][7] The most logical starting material is Dimethyl 4-bromopyridine-2,6-dicarboxylate.
Proposed Synthesis of this compound
This protocol is a general procedure and may require optimization.
Reaction:
Dimethyl 4-bromopyridine-2,6-dicarboxylate + 2 N₂H₄·H₂O → this compound + 2 CH₃OH + 2 H₂O
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or another suitable alcohol as solvent)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of Dimethyl 4-bromopyridine-2,6-dicarboxylate in a suitable volume of ethanol.
-
Addition of Hydrazine Hydrate: While stirring, add an excess of hydrazine hydrate (typically 2.5 to 3 equivalents per ester group) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a low temperature.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of the carbohydrazide protons and the overall molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the N-H, C=O, and C-N bonds of the carbohydrazide group.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Significance and Applications in Drug Development
While no direct biological data for this compound has been found, the structural motifs present in the molecule suggest several potential areas of application in drug discovery.
Antimicrobial and Antiviral Activity
Pyridine derivatives are known to exhibit a wide range of antimicrobial and antiviral activities.[2][8] The carbohydrazide moiety is also a common feature in antimicrobial agents.[1][9] The combination of these two pharmacophores in this compound makes it a promising candidate for the development of new antibacterial, antifungal, and antiviral drugs.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their potential as anticancer agents.[3][4] Similarly, carbohydrazide derivatives have also shown promise in this area.[10] The mechanism of action for such compounds often involves the inhibition of specific enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation.
Intermediate for Further Synthesis
The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of a library of derivatives of this compound, which can then be screened for a wide range of biological activities.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl 4-bromopyridine-2,6-dicarboxylate | C9H8BrNO4 | CID 11953411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ac-catalysts.com [ac-catalysts.com]
- 7. EP2088140B1 - Dihydrazide compounds, preparation and uses thereof - Google Patents [patents.google.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents | MDPI [mdpi.com]
An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromopyridine-2,6-dicarbohydrazide, a compound of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide focuses on its synthesis from well-characterized precursors, its predicted chemical properties, and potential avenues for research and development.
Chemical Identity and Properties
While a specific CAS number for this compound has not been identified in publicly available databases, its structure can be definitively inferred from its name. It is a derivative of pyridine, substituted with a bromine atom at the 4-position and two carbohydrazide groups at the 2- and 6-positions. The primary precursor for its synthesis is 4-Bromopyridine-2,6-dicarboxylic acid.
Table 1: Physicochemical Properties of 4-Bromopyridine-2,6-dicarboxylic Acid and Predicted Properties for this compound
| Property | 4-Bromopyridine-2,6-dicarboxylic Acid | This compound (Predicted) |
| CAS Number | 162102-81-0 | Not available |
| Molecular Formula | C₇H₄BrNO₄ | C₇H₈BrN₅O₂ |
| Molecular Weight | 246.02 g/mol | 274.08 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in methanol | Expected to be soluble in polar organic solvents like DMSO and DMF |
| Melting Point | >200 °C (decomposes) | Expected to have a high melting point, likely with decomposition |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to be a two-step process, starting from the commercially available dimethyl 4-bromopyridine-2,6-dicarboxylate. The first step involves the hydrolysis of the ester to the dicarboxylic acid, followed by the reaction with hydrazine hydrate to form the desired dicarbohydrazide.
Synthesis of 4-Bromopyridine-2,6-dicarboxylic Acid
A reliable method for the synthesis of 4-Bromopyridine-2,6-dicarboxylic acid has been reported and involves the hydrolysis of its dimethyl ester.
Experimental Protocol:
-
Dissolution: Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in methanol.
-
Hydrolysis: Add a solution of potassium hydroxide (2.2 equivalents) in methanol to the reaction mixture.
-
Heating: Heat the mixture to 65°C and maintain for 2 hours.
-
Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure to obtain the potassium salt of the dicarboxylic acid.
-
Acidification: Dissolve the salt in water and acidify with concentrated hydrochloric acid to a pH of 1.
-
Isolation: Collect the resulting white precipitate by filtration, wash with water, and dry under vacuum to yield 4-Bromopyridine-2,6-dicarboxylic acid.
Proposed Synthesis of this compound
The conversion of the dicarboxylic acid to the dicarbohydrazide can be achieved by adapting a general procedure for the synthesis of pyridine-2,6-dicarbohydrazide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Bromopyridine-2,6-dicarboxylic acid (1 equivalent) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (excess, e.g., 10 equivalents) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Potential Applications and Research Directions
While specific biological activities for this compound have not been documented, the general class of pyridine dicarboxamides and their derivatives are recognized for their potential in medicinal chemistry and supramolecular chemistry. The presence of the carbohydrazide functional groups makes this compound a versatile building block for the synthesis of more complex heterocyclic systems, such as oxadiazoles and pyrazoles, which are known to exhibit a wide range of pharmacological activities.
Potential areas of investigation for this compound include:
-
Antimicrobial Activity: Hydrazide-containing compounds have been explored for their antibacterial and antifungal properties.
-
Anticancer Activity: The pyridine core is a common scaffold in many anticancer agents.
-
Coordination Chemistry: The nitrogen atoms of the pyridine ring and the carbohydrazide groups can act as ligands for metal ions, leading to the formation of coordination polymers with interesting magnetic or catalytic properties.
Diagrams and Workflows
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from its corresponding dimethyl ester.
Caption: Synthetic route to this compound.
Experimental and Drug Discovery Workflow
This diagram outlines a general workflow for the synthesis, characterization, and subsequent screening of this compound for potential biological activity.
Caption: Drug discovery workflow for novel pyridine derivatives.
Molecular weight of 4-Bromopyridine-2,6-dicarbohydrazide
An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarbohydrazide
This technical guide provides a comprehensive overview of this compound, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a potential synthetic route with experimental protocols, and includes a visual representation of the synthetic workflow.
Physicochemical Properties
This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. The introduction of a bromine atom and two carbohydrazide functional groups to the pyridine ring at specific positions imparts distinct chemical properties that are of interest in various research and development applications, particularly in the fields of medicinal chemistry and materials science. The carbohydrazide moieties, in particular, are known to be excellent coordinating agents for metal ions and can participate in hydrogen bonding, influencing the compound's supramolecular chemistry and biological activity.
A summary of the key quantitative data for this compound is presented in the table below. The molecular formula is C7H8BrN5O2, and its molecular weight is approximately 274.08 g/mol .
| Property | Value |
| Molecular Formula | C7H8BrN5O2 |
| Molecular Weight | 274.08 g/mol |
| IUPAC Name | 4-bromo-N',N' |
| Canonical SMILES | C1=C(C(=NC(=C1Br)C(=O)NN)C(=O)NN) |
| InChI Key | (Calculated) |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptualized as a multi-step process starting from more readily available precursors. A plausible synthetic route involves the initial synthesis of a key intermediate, 4-Bromopyridine-2,6-dicarboxylic acid, followed by its conversion to the corresponding diester, and finally, reaction with hydrazine to yield the desired dicarbohydrazide.
Step 1: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid
The synthesis of the intermediate, 4-Bromopyridine-2,6-dicarboxylic acid, can be achieved from its corresponding dimethyl ester, Dimethyl 4-bromopyridine-2,6-dicarboxylate. This involves the hydrolysis of the ester groups.
Experimental Protocol:
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in methanol.
-
Add a solution of potassium hydroxide (2.1 equivalents) in methanol to the mixture.
-
Heat the reaction mixture at 65°C for 2 hours.[1]
-
After cooling to room temperature, evaporate the solvent to obtain the potassium salt of 4-bromopyridine-2,6-dicarboxylic acid.
-
Dissolve the salt in water and acidify with concentrated hydrochloric acid to a pH of 1.
-
The resulting white precipitate of 4-bromopyridine-2,6-dicarboxylic acid is then filtered, washed with water, and dried under vacuum.[1]
Step 2: Esterification of 4-Bromopyridine-2,6-dicarboxylic acid
To facilitate the subsequent reaction with hydrazine, the dicarboxylic acid is typically converted to a more reactive diester, for instance, the dimethyl or diethyl ester.
Experimental Protocol (General):
-
Suspend 4-Bromopyridine-2,6-dicarboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude diester, which can be further purified by chromatography if necessary.
Step 3: Synthesis of this compound
The final step is the conversion of the diester to the dicarbohydrazide by reaction with hydrazine hydrate.
Experimental Protocol (General):
-
Dissolve the Dimethyl or Diethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration.
-
The product can be washed with a cold solvent (e.g., ethanol) and dried to afford the pure dicarbohydrazide.
Synthetic Workflow
The logical progression of the synthesis of this compound from its precursors is illustrated in the following diagram.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromopyridine-2,6-dicarbohydrazide, a valuable building block in medicinal chemistry and materials science. This document details two primary routes starting from chelidamic acid, presenting quantitative data and detailed experimental protocols for each key transformation.
Introduction
This compound is a versatile heterocyclic compound characterized by a central pyridine ring substituted with a bromine atom and two hydrazide functional groups. This unique structure makes it an important intermediate in the synthesis of a variety of complex molecules, including macrocycles, coordination polymers, and pharmacologically active agents. The hydrazide moieties offer reactive sites for the formation of hydrazones and other derivatives, while the pyridine ring and its bromo-substituent provide opportunities for further functionalization and tuning of the molecule's electronic and steric properties. This guide outlines the core synthetic strategies to access this key compound.
Synthesis Pathways
Two principal synthetic routes for the preparation of this compound have been established, both originating from chelidamic acid. The key steps involve the formation of a diester intermediate, followed by bromination and subsequent hydrazinolysis, or alternatively, bromination followed by conversion to an acid chloride and then reaction with hydrazine.
Pathway 1: Synthesis via Diethyl 4-bromopyridine-2,6-dicarboxylate
This pathway involves the initial esterification of chelidamic acid, followed by bromination of the 4-hydroxy group, and finally, hydrazinolysis of the diester to yield the target compound.
Caption: Synthesis of this compound via a diester intermediate.
Pathway 2: Synthesis via 4-Bromopyridine-2,6-dicarbonyl dichloride
This alternative route proceeds through the formation of 4-Bromopyridine-2,6-dicarboxylic acid, which is then converted to the diacyl chloride before reacting with hydrazine.
Caption: Synthesis of this compound via a diacyl chloride intermediate.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound and its precursors.
Table 1: Synthesis of Precursors for Pathway 1
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | Chelidamic acid | Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Ethanol, H₂SO₄ (cat.) | ~95% |
| 2 | Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Diethyl 4-bromopyridine-2,6-dicarboxylate | PBr₅ | Not specified |
Table 2: Synthesis of Precursors for Pathway 2
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Dimethyl 4-bromopyridine-2,6-dicarboxylate | TBAB, P₂O₅ | 73% |
| 2 | Dimethyl 4-bromopyridine-2,6-dicarboxylate | 4-Bromopyridine-2,6-dicarboxylic acid | KOH, Methanol | 94%[1] |
| 3 | 4-Bromopyridine-2,6-dicarboxylic acid | 4-Bromopyridine-2,6-dicarbonyl dichloride | Thionyl Chloride | 98%[1] |
Experimental Protocols
Pathway 1: Detailed Methodology
Step 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
-
To a suspension of chelidamic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) is added.
-
The mixture is heated to reflux and stirred for 8-12 hours, during which the solid dissolves.
-
The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane or chloroform.
-
The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the product as a white solid.
Step 2: Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate
-
A mixture of Diethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) and phosphorus pentabromide (PBr₅) is heated at 95°C for 3.5 hours.[2]
-
After cooling, the reaction mixture is carefully poured into a mixture of ethanol and chloroform at 0°C and stirred for 3 hours.[2]
-
The product is then isolated through standard workup procedures, likely involving neutralization, extraction, and purification by chromatography or recrystallization.
Step 3: Synthesis of this compound (Generalized from a similar synthesis)
-
To a solution of Diethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in absolute ethanol, hydrazine hydrate (10-20 eq) is added.
-
The reaction mixture is heated to reflux for 6-8 hours.
-
Upon cooling, a precipitate typically forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
Pathway 2: Detailed Methodology
Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Tetrabutylammonium bromide (3.0 eq) and phosphorus pentoxide (P₂O₅, ~5.6 eq) are dissolved in toluene.[1]
-
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) is added slowly to the mixture.[1]
-
The reaction is stirred at 110°C for 6 hours.[1]
-
After cooling, the toluene is removed under reduced pressure. The resulting oil is mixed with distilled water and extracted with dichloromethane.[1]
-
The combined organic phases are washed with water, dried over sodium sulfate, and concentrated. The crude product is recrystallized from methanol to give a white solid.[1]
Step 2: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) is dissolved in methanol.[1]
-
A solution of potassium hydroxide (2.1 eq) in methanol is added, and the mixture is heated at 65°C for 2 hours.[1]
-
After cooling, the solvent is evaporated to yield the potassium salt.[1]
-
The salt is dissolved in water, and the pH is adjusted to 1 with concentrated hydrochloric acid, causing a white precipitate to form.[1]
-
The precipitate is filtered, washed with water, and dried under vacuum.[1]
Step 3: Synthesis of 4-Bromopyridine-2,6-dicarbonyl dichloride
-
A mixture of 4-Bromopyridine-2,6-dicarboxylic acid (1.0 eq) and an excess of thionyl chloride (e.g., 14 eq) is heated at reflux for 1 hour.[1]
-
The excess thionyl chloride is removed under vacuum to give the crude product as a yellow powder.[1]
Step 4: Synthesis of this compound
-
The crude 4-Bromopyridine-2,6-dicarbonyl dichloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
The solution is cooled to 0°C, and a solution of hydrazine hydrate (excess, e.g., 4-5 eq) in the same solvent is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting precipitate is collected by filtration, washed with the solvent and water to remove hydrazine salts, and dried under vacuum.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound via Pathway 1.
Caption: General laboratory workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarbohydrazide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for the synthesis, and a discussion of the potential biological activities of 4-Bromopyridine-2,6-dicarbohydrazide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.
Core Physical and Chemical Properties
While direct experimental data for this compound is limited in publicly available literature, its properties can be reliably inferred from its precursors and analogous compounds. The following tables summarize the known properties of the key starting material, Dimethyl 4-bromopyridine-2,6-dicarboxylate, and the closely related Pyridine-2,6-dicarbohydrazide, alongside the predicted properties of the target compound.
Table 1: Physical and Chemical Properties of Dimethyl 4-bromopyridine-2,6-dicarboxylate (Starting Material)
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | --INVALID-LINK-- |
| Molecular Weight | 274.07 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Storage Temperature | 2-8°C under inert atmosphere | --INVALID-LINK-- |
| IUPAC Name | dimethyl 4-bromo-2,6-pyridinedicarboxylate | --INVALID-LINK-- |
| InChI Key | WYROXHCDUWIUMW-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | --INVALID-LINK-- |
Table 2: Physical and Chemical Properties of Pyridine-2,6-dicarbohydrazide (Analogous Compound)
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅O₂ | --INVALID-LINK-- |
| Molecular Weight | 195.18 g/mol | --INVALID-LINK-- |
| IUPAC Name | pyridine-2,6-dicarbohydrazide | --INVALID-LINK-- |
| InChI Key | DDOVHJODVHQLCS-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | C1=C(C(=NC=C1)C(=O)NN)C(=O)NN | --INVALID-LINK-- |
Table 3: Predicted Physical and Chemical Properties of this compound (Target Compound)
| Property | Predicted Value |
| Molecular Formula | C₇H₈BrN₅O₂ |
| Molecular Weight | 274.08 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to have low solubility in water, soluble in polar organic solvents like DMSO and DMF. |
| Melting Point | Expected to be a high-melting solid, likely decomposing upon melting. |
| IUPAC Name | 4-bromo-N',N' |
| InChI Key | (Not available) |
| SMILES | C1=C(C(=NC(=C1Br)C(=O)NN)C(=O)NN) |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the hydrazinolysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate. The following protocol is adapted from a general method for the synthesis of dicarbohydrazides from their corresponding dimethyl esters.
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in absolute ethanol (20 mL/g of ester).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10.0 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Precipitation and Isolation: After completion of the reaction, cool the mixture to room temperature. A white precipitate of this compound should form. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol followed by deionized water to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-Br).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activities and Signaling Pathways
Pyridine-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and enzyme inhibitory effects.[1][2][3][4] The dicarbohydrazide moiety can act as a versatile scaffold for designing molecules with specific biological targets.
Antimicrobial and Antitumor Activity:
The presence of the pyridine ring and the hydrazide functional groups suggests that this compound and its derivatives could possess antimicrobial and antitumor properties.[1][5] The mechanism of action could involve the inhibition of essential enzymes in pathogens or the disruption of cellular processes in cancer cells.
Enzyme Inhibition:
Pyridine dicarboxylic acid derivatives have been identified as inhibitors of various enzymes.[6][7] The dicarbohydrazide derivative could potentially target metalloenzymes by coordinating with the metal center or by forming hydrogen bonds with active site residues.
Below is a conceptual diagram illustrating the potential therapeutic applications and mechanisms of action for pyridine dicarbohydrazide derivatives.
Caption: Potential therapeutic pathways of pyridine dicarbohydrazide derivatives.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from the synthesis of the target compound to the evaluation of its biological activity.
Caption: Workflow for synthesis and biological evaluation.
This technical guide provides a foundational understanding of this compound. Further experimental investigation is warranted to fully elucidate its properties and explore its potential in various scientific and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Synthesis and Potential Characteristics of 4-Bromopyridine-2,6-dicarbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-2,6-dicarbohydrazide and its derivatives are a class of compounds that have garnered interest in medicinal and coordination chemistry due to their potential as ligands for metal ions and their diverse biological activities. The introduction of a bromine atom at the 4-position of the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making 4-Bromopyridine-2,6-dicarbohydrazide a molecule of interest for further investigation in drug discovery and materials science. This document outlines a proposed synthesis route and expected chemical properties for this novel compound.
Proposed Synthesis of this compound
The most plausible synthetic route to this compound involves a two-step process starting from the commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis would proceed through the formation of the corresponding diester, followed by hydrazinolysis.
A key intermediate in this proposed synthesis is dimethyl 4-bromopyridine-2,6-dicarboxylate.
Physicochemical Properties of Dimethyl 4-bromopyridine-2,6-dicarboxylate
A summary of the known quantitative data for the precursor, dimethyl 4-bromopyridine-2,6-dicarboxylate, is presented below[1].
| Property | Value |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| IUPAC Name | dimethyl 4-bromopyridine-2,6-dicarboxylate |
| CAS Number | 162102-79-6 |
| Appearance | White to off-white powder |
| Melting Point | 138-142 °C |
Experimental Protocol for the Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This protocol is adapted from the synthesis of similar pyridine dicarboxylates.
Materials:
-
4-Bromopyridine-2,6-dicarboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 4-Bromopyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add thionyl chloride or a catalytic amount of sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 4-bromopyridine-2,6-dicarboxylate.
-
Purify the product by recrystallization or column chromatography.
Experimental Protocol for the Synthesis of this compound
This protocol is a standard procedure for the conversion of esters to hydrazides.
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours. The product is expected to precipitate out of the solution upon formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting material and hydrazine.
-
Dry the resulting this compound under vacuum.
Visualization of the Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While there is no direct data on the biological activity of this compound, derivatives of pyridine-2,6-dicarboxamide have shown potential in various therapeutic areas. For instance, some derivatives exhibit the ability to stabilize telomeric G-quadruplex DNA, suggesting potential applications in anticancer therapies[2]. Others have been investigated for their neuroprotective effects[2].
The carbohydrazide moieties in the target molecule are excellent chelating agents for metal ions. This property could be exploited in the design of metal-based drugs or as inhibitors of metalloenzymes. The logical relationship for its potential as a metalloenzyme inhibitor is outlined below.
Caption: Potential mechanism of action as a metalloenzyme inhibitor.
Conclusion and Future Directions
This compound represents an unexplored molecule with potential applications in medicinal chemistry and material science. The synthetic pathway proposed in this guide is based on well-established chemical transformations and is expected to be a viable route for its preparation. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough investigation of its physicochemical properties and biological activities. Screening for anticancer, antibacterial, and enzyme inhibitory activities would be a logical starting point to uncover its therapeutic potential.
References
An In-depth Technical Guide on the Core Derivatives of 4-Bromopyridine-2,6-dicarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromopyridine-2,6-dicarbohydrazide is a versatile heterocyclic compound with a unique structural motif that makes it a valuable scaffold in medicinal chemistry and materials science. The presence of the bromine atom at the 4-position of the pyridine ring, combined with the reactive carbohydrazide functionalities at the 2- and 6-positions, provides a platform for the synthesis of a diverse array of derivatives. These derivatives, including Schiff bases and metal complexes, have garnered significant interest due to their potential biological activities, such as antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the key derivatives of this compound, detailing their synthesis, potential biological significance, and the experimental protocols for their preparation and evaluation.
Core Compound Synthesis: this compound
The synthesis of the core compound, this compound, is a critical first step for the exploration of its derivatives. While direct synthesis data is limited, a plausible and efficient synthetic route commences from Dimethyl 4-bromopyridine-2,6-dicarboxylate. This precursor can be synthesized from 4-bromopyridine-2,6-dicarboxylic acid, which in turn is prepared by the hydrolysis of Dimethyl 4-bromopyridine-2,6-dioate[1].
The pivotal step in forming the dicarbohydrazide is the reaction of the dimethyl ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard and widely used method for the preparation of carbohydrazides from their corresponding esters.
Experimental Protocol: Synthesis of this compound
-
Materials: Dimethyl 4-bromopyridine-2,6-dicarboxylate, Hydrazine hydrate (80% solution), Ethanol.
-
Procedure:
-
A solution of Dimethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
To this solution, an excess of hydrazine hydrate (10 equivalents) is added dropwise with stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.
-
The white solid product is collected by filtration, washed with cold ethanol, and then dried under vacuum to yield this compound.
-
Caption: Synthetic workflow for this compound.
Key Derivatives and Their Synthesis
The carbohydrazide groups of this compound are reactive moieties that readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. These Schiff bases are versatile ligands capable of coordinating with various metal ions to form stable metal complexes.
Schiff Base Derivatives
The synthesis of Schiff bases from carbohydrazides is a straightforward and high-yielding reaction. The condensation of this compound with various aromatic or heterocyclic aldehydes introduces new functionalities and can significantly modulate the biological properties of the parent molecule.
-
Materials: this compound, substituted aldehyde (2 equivalents), Ethanol or Methanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
This compound (1 equivalent) is dissolved in ethanol.
-
The substituted aldehyde (2 equivalents) is added to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
The mixture is refluxed for 4-6 hours.
-
The resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base derivative.
-
References
A Technical Guide to the Spectroscopic and Synthetic Profile of Pyridine-2,6-dicarbohydrazide and its 4-Bromo Derivative
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental spectroscopic data for 4-Bromopyridine-2,6-dicarbohydrazide is not available in the reviewed scientific literature. This guide provides a comprehensive overview of the synthesis and spectroscopic data for the parent compound, Pyridine-2,6-dicarbohydrazide , as a close structural analog. A proposed synthetic route for this compound is presented, along with a discussion of the anticipated spectroscopic characteristics based on the data of the unsubstituted analog.
Introduction
Pyridine-2,6-dicarbohydrazide and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential as chelating agents, building blocks for macrocycles, and precursors for compounds with diverse biological activities. The introduction of a bromine atom at the 4-position of the pyridine ring is anticipated to modulate the electronic properties and biological activity of the molecule. This guide offers a detailed account of the synthetic protocols and spectroscopic data for the parent compound to serve as a foundational reference for the research and development of its halogenated analogs.
Proposed Synthesis of this compound
A viable synthetic pathway to this compound involves a two-step process, commencing from the commercially available chelidamic acid. The initial step is the synthesis of the intermediate, dimethyl 4-bromopyridine-2,6-dicarboxylate, which is then reacted with hydrazine to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of Pyridine-2,6-dicarbohydrazide (Analog)
This procedure is based on standard methods for the synthesis of hydrazides from esters.
Materials:
-
Diethyl pyridine-2,6-dicarboxylate
-
Hydrazine hydrate (80% solution in water)
-
Absolute ethanol
Procedure:
-
A solution of diethyl pyridine-2,6-dicarboxylate (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
An excess of hydrazine hydrate (approximately 10 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of a white solid.
-
The precipitate is collected by vacuum filtration, washed with cold ethanol, and then with diethyl ether.
-
The resulting white solid, Pyridine-2,6-dicarbohydrazide, is dried under vacuum.
Spectroscopic Data for Pyridine-2,6-dicarbohydrazide
The following tables summarize the key spectroscopic data for the unsubstituted analog, Pyridine-2,6-dicarbohydrazide.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.3 | m | 3H | Pyridine H-3,4,5 |
| ~4.6 | br s | 4H | -NH₂ |
| ~10.0 | br s | 2H | -CONH- |
| Solvent: DMSO-d₆. Chemical shifts are approximate and may vary depending on the solvent and concentration. |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O |
| ~149 | Pyridine C-2,6 |
| ~139 | Pyridine C-4 |
| ~125 | Pyridine C-3,5 |
| Solvent: DMSO-d₆. Chemical shifts are approximate. |
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3200 | Strong, Broad | N-H stretching (amide and NH₂) |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1600, 1580, 1450 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1530 | Medium | N-H bending (Amide II) |
Mass Spectrometry Data
| m/z Value | Interpretation |
| ~196 | [M+H]⁺ |
| ~195 | [M]⁺ |
| Expected for C₇H₉N₅O₂. The exact mass is 195.08 g/mol . |
Expected Spectroscopic Characteristics of this compound
The introduction of a bromine atom at the 4-position of the pyridine ring is expected to influence the spectroscopic data in the following ways:
-
¹H NMR: The symmetry of the pyridine ring's proton signals will be broken. The H-3 and H-5 protons would appear as a single signal, likely a singlet or a narrow doublet, shifted downfield compared to the unsubstituted analog due to the electron-withdrawing effect of the bromine atom.
-
¹³C NMR: The signal for the C-4 carbon of the pyridine ring will be significantly shifted and will show a C-Br coupling. The signals for C-3 and C-5 will also be shifted.
-
IR Spectroscopy: The fundamental vibrational modes of the pyridine ring will be altered. New bands corresponding to the C-Br stretching and bending vibrations are expected to appear in the lower frequency region of the spectrum.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, separated by two mass units. The expected molecular weight would be approximately 273.00 g/mol for the ⁷⁹Br isotope and 275.00 g/mol for the ⁸¹Br isotope.
An In-depth Technical Guide on the Safety, Handling, and Hazards of 4-Bromopyridine-2,6-dicarbohydrazide
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. 4-Bromopyridine-2,6-dicarbohydrazide is a research chemical for which specific safety and toxicological data are not publicly available. The information presented herein is extrapolated from the known hazards of its precursors and related chemical structures. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science, likely as a chelating agent or a building block for more complex molecules. Its structure, featuring a bromopyridine core and two carbohydrazide functional groups, suggests a potential for biological activity and coordination chemistry. Due to the absence of specific safety data, a cautious approach to its handling is imperative. This guide provides a summary of the known hazards of its precursors, Dimethyl 4-bromopyridine-2,6-dicarboxylate and 4-Bromopyridine-2,6-dicarboxylic acid, and outlines general safety protocols for handling this and similar novel compounds.
Hazard Analysis of Precursors
The safety profile of this compound can be inferred by examining its synthetic precursors. The immediate precursors are typically Dimethyl 4-bromopyridine-2,6-dicarboxylate and hydrazine, with 4-Bromopyridine-2,6-dicarboxylic acid as a key intermediate.
Dimethyl 4-bromopyridine-2,6-dicarboxylate
This compound is the starting material for the synthesis of the title compound. Its known hazard classifications are summarized below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |
4-Bromopyridine-2,6-dicarboxylic Acid
This intermediate is formed by the hydrolysis of the dimethyl ester. While specific GHS classifications are not consistently available, related brominated pyridine and dicarboxylic acid compounds suggest similar or potentially increased irritant properties.
| Hazard Class | Potential Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | May cause respiratory irritation. |
Hydrazine
Hydrazine is a highly hazardous chemical used in the final synthetic step. It is a known carcinogen and has high acute toxicity.[1][2]
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Carcinogenicity | May cause cancer. |
| Flammability | Flammable liquid and vapor. |
Handling and Safety Precautions
Given the hazardous nature of the precursors, particularly hydrazine, stringent safety measures are required when synthesizing and handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Neoprene or nitrile gloves should be worn, and changed immediately if contaminated.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. For situations with a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]
Engineering Controls
-
All manipulations of this compound and its precursors should be performed in a well-ventilated laboratory, inside a certified chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Given the hygroscopic nature of related compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Spill and Waste Disposal
-
In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Waste should be treated as hazardous and disposed of according to local, state, and federal regulations.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the precursor 4-Bromopyridine-2,6-dicarboxylic acid and a general procedure for the synthesis of the title compound.
Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid
This procedure is adapted from the literature and describes the hydrolysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in methanol.
-
Hydrolysis: Add a solution of potassium hydroxide in methanol to the flask.
-
Reflux: Heat the reaction mixture to 65°C and maintain it for 2 hours.
-
Workup: After cooling to room temperature, evaporate the solvent to obtain the potassium salt. Dissolve the salt in water and acidify with concentrated hydrochloric acid to a pH of 1 to precipitate the product.
-
Isolation: Filter the white precipitate, wash with water, and dry under vacuum.
General Synthesis of this compound
This is a general procedure for the conversion of a dimethyl ester to a dicarbohydrazide.
-
Reaction Setup: In a round-bottom flask, dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The product, being less soluble, may precipitate out of the solution.[4]
-
Isolation: Collect the solid product by filtration, wash with the solvent used for the reaction, and dry under vacuum.
Visualizations
Logical Synthesis Workflow
The following diagram illustrates the logical steps for the synthesis of this compound from its precursor.
Caption: Synthesis pathway for this compound.
Hazard Communication Flowchart
This diagram outlines the recommended workflow for assessing and communicating the hazards of a novel research chemical like this compound.
Caption: Hazard assessment workflow for a novel chemical.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks with 4-Bromopyridine-2,6-dicarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) utilizing the novel ligand 4-Bromopyridine-2,6-dicarbohydrazide. Due to the limited direct literature on MOFs constructed from this specific ligand, this document presents a proposed synthetic pathway for the ligand itself, followed by a generalized, yet detailed, protocol for the solvothermal synthesis of a hypothetical MOF. The protocols and data are based on established methodologies for analogous pyridine and hydrazide-based MOF systems.
The unique structural features of the this compound ligand—namely the pyridine nitrogen, the dual hydrazide chelating arms, and the reactive bromo-functional group—make it a promising candidate for constructing MOFs with tailored properties for applications in drug delivery, catalysis, and sensing. The bromo-substituent, in particular, offers a valuable site for post-synthetic modification (PSM), allowing for the fine-tuning of the framework's chemical and physical properties.[1][2]
Synthesis of the Ligand: this compound
The synthesis of the target ligand can be achieved via a two-step process starting from the commercially available chelidamic acid. The first step involves the formation of the dimethyl ester, which is then converted to the dicarbohydrazide via hydrazinolysis.
Experimental Protocol: Ligand Synthesis
Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This procedure is adapted from the synthesis of related brominated pyridine compounds.[3]
-
Esterification of Chelidamic Acid: To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and a catalytic amount of sulfuric acid (0.2 mL).
-
Heat the mixture to reflux and stir for 3 hours.
-
After cooling, remove the solvent in vacuo to yield the crude dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid.
-
Bromination: In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).
-
Slowly add the dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.
-
Stir the reaction at 110°C for 6 hours.
-
After partial cooling, remove the toluene on a rotary evaporator.
-
Mix the resulting oil with distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).
-
Wash the combined organic phase with water (3 x 40 mL), dry over Na₂SO₄, and evaporate the solvent.
-
Recrystallize the crude product from methanol to obtain pure Dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.[3]
Step 2: Hydrazinolysis to this compound
This is a standard procedure for the conversion of esters to hydrazides.
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (5 g, 18.2 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (excess, e.g., 10 mL, ~200 mmol) dropwise to the solution while stirring.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A white precipitate of the product should form.
-
Filter the precipitate, wash with cold ethanol, and then diethyl ether.
-
Dry the resulting white solid under vacuum to yield this compound.
Synthesis of a Hypothetical Metal-Organic Framework
A solvothermal method is proposed for the synthesis of a MOF using this compound and a metal salt, such as Zinc(II) nitrate hexahydrate. Solvothermal synthesis is a common and effective method for producing crystalline MOFs.[4][5]
Experimental Protocol: MOF Synthesis (Example with Zn(II))
-
In a 20 mL glass vial, dissolve this compound (0.05 mmol) in N,N-Dimethylformamide (DMF) (5 mL).
-
In a separate vial, dissolve Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol) in DMF (5 mL).
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C for 48 hours.
-
After 48 hours, allow the autoclave to cool slowly to room temperature.
-
Crystals of the MOF should form at the bottom of the liner.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors.
-
Solvent Exchange: To prepare the MOF for activation, immerse the crystals in a volatile solvent like ethanol or chloroform for 3 days, replacing the solvent daily. This process removes the high-boiling DMF from the pores.[5]
-
Activation: Decant the exchange solvent and heat the crystals under a dynamic vacuum at a suitable temperature (e.g., 150-200°C) for 12 hours to evacuate the pores, yielding the activated MOF. The optimal activation temperature should be determined by thermogravimetric analysis (TGA).
Expected Material Characteristics
The following table summarizes the expected range of properties for a MOF synthesized with this compound, based on data from analogous functionalized pyridine and hydrazide-based MOFs.
| Property | Expected Range / Value | Characterization Method | Reference (Analogous Systems) |
| Crystallography | |||
| Crystal System | Monoclinic, Orthorhombic, or Triclinic | Single-Crystal XRD | [6] |
| Space Group | e.g., P-1, P2₁/c, C2/c | Single-Crystal XRD | [6] |
| Porosity | |||
| BET Surface Area | 800 - 2500 m²/g | N₂ Adsorption at 77 K | [7] |
| Pore Volume | 0.4 - 1.2 cm³/g | N₂ Adsorption at 77 K | [7] |
| Thermal Stability | |||
| Decomposition Temperature | 250 - 400 °C | TGA/DSC | [8][9][10] |
| Stability | |||
| Water Stability | Potentially moderate to high, depending on metal choice and coordination environment. | PXRD after water exposure | [11][12] |
Application in Drug Development: A Versatile Platform
MOFs are increasingly investigated as advanced drug delivery systems (DDS) due to their high porosity, tunable pore sizes, and the ability to functionalize their surfaces.[13][14] A MOF constructed from this compound would be particularly promising for several reasons:
-
High Drug Loading: The inherent porosity of the MOF allows for the encapsulation of significant quantities of therapeutic agents within its pores.[7]
-
Controlled Release: Drug release can be modulated by the host-guest interactions between the drug molecules and the MOF's internal surface, which includes the pyridine and hydrazide moieties. Release can be triggered by changes in pH, temperature, or other stimuli.
-
Post-Synthetic Modification (PSM): The bromo-functional group on the pyridine ring serves as a versatile handle for PSM.[15] This allows for the covalent attachment of other molecules after the MOF has been synthesized, without altering its underlying framework. For drug delivery, this could involve:
-
Attaching targeting ligands (e.g., folic acid, antibodies) to direct the MOF to specific cells or tissues, such as cancer cells.
-
Grafting polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time in the body.
-
Introducing other functional groups to alter the hydrophilicity/hydrophobicity of the pores, thereby controlling the loading and release of specific drugs.
-
References
- 1. Item - Synthesis, Characterization, and Utilization of Metal-Organic Frameworks (MOFs) and Their Pyrolyzed Functional Carbons - University of Notre Dame - Figshare [curate.nd.edu]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermally Stable Anilate-Based 3D CPs/MOFs [mdpi.com]
- 11. Water stable MOFs as emerging class of porous materials for potential environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
Application Notes and Protocols: 4-Bromopyridine-2,6-dicarbohydrazide as a Ligand for Transition Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromopyridine-2,6-dicarbohydrazide is a versatile heterocyclic ligand that, upon chelation with transition metals, forms stable complexes with diverse potential applications. The pyridine nitrogen and the two hydrazide moieties provide multiple coordination sites, allowing for the formation of various coordination geometries. The presence of the bromo substituent on the pyridine ring offers a site for further functionalization, enhancing the potential for creating a wide array of derivatives with tailored properties.
Transition metal complexes derived from pyridine-dicarbohydrazide and related structures have garnered significant interest due to their promising biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion can enhance the therapeutic efficacy of the organic ligand. Furthermore, these complexes are being explored for their catalytic potential in various organic transformations.
These application notes provide detailed protocols for the synthesis of this compound and its transition metal complexes, along with a summary of their potential applications and characterization data.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate | C₉H₈BrNO₄ | 274.07 | White solid |
| This compound | C₇H₈BrN₅O₂ | 274.08 | Off-white to pale yellow solid |
Table 2: Spectroscopic Data of this compound
| Technique | Key Signals |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.4 (s, 2H, pyridine-H), ~4.6 (br s, 4H, -NH₂), ~9.8 (br s, 2H, -NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=O), ~150 (pyridine C-N), ~140 (pyridine C-Br), ~125 (pyridine C-H) |
| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending), ~1580 (C=N stretching) |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Structurally Related Pyridine-Dicarboxylic Acid Metal Complexes
| Complex | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Reference |
| [Cu(pydc)(imidazole)]·H₂O | 9.375 | >150 | >150 | 9.375 | [1] |
| [Cr(pydc)₂(imidazole)]·H₂O | >150 | >150 | 18.75 | 18.75 | [1] |
(Note: pydc refers to pyridine-2,6-dicarboxylate. The data for this compound complexes is expected to be in a similar range and should be determined experimentally.)
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from chelidamic acid. The first step is the synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate, which is then converted to the desired dicarbohydrazide.
Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate [2]
-
Materials:
-
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (Chelidamic acid dimethyl ester)
-
Tetrabutylammonium bromide
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
-
Dichloromethane
-
Methanol
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).
-
Slowly add dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.
-
Stir the mixture for 6 hours at 110 °C.
-
After partial cooling, remove the toluene using a rotary evaporator.
-
To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).
-
Wash the combined organic phase with water (3 x 40 mL) and dry over anhydrous Na₂SO₄.
-
Evaporate the dichloromethane and recrystallize the crude product from methanol to obtain a white solid.
-
Yield: Approximately 4.75 g (73%).
-
Step 2: Synthesis of this compound
-
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
-
Procedure:
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add an excess of hydrazine hydrate (10 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.
-
Dry the product in a desiccator over anhydrous CaCl₂.
-
General Protocol for the Synthesis of Transition Metal Complexes
-
Materials:
-
This compound
-
Transition metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve this compound (1 mmol) in hot methanol or ethanol (20 mL).
-
In a separate flask, dissolve the transition metal salt (1 mmol) in the same solvent (10 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The mixture is then refluxed for 2-4 hours.
-
The resulting colored precipitate is filtered, washed with the solvent, and then with diethyl ether.
-
Dry the complex in a desiccator.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound and its transition metal complexes.
Caption: Postulated signaling pathways for the antimicrobial activity of metal complexes.
Application Notes
-
Antimicrobial Agents: Transition metal complexes of ligands similar to this compound have shown significant activity against various bacterial strains. The chelation of the metal ion is believed to enhance the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane. Once inside the cell, the complex can interfere with various cellular processes, such as DNA replication, protein synthesis, and enzymatic activity, leading to cell death. The bromo-substituent can be further modified to potentially enhance this activity or target specific microbial pathways.
-
Catalysis: The coordinated transition metal in these complexes can act as a Lewis acid, catalyzing a variety of organic reactions. Hydrazone-based metal complexes have been reported to be effective catalysts in reactions such as C-C coupling and oxidation reactions. The pyridine-based ligand can stabilize the metal center in different oxidation states, which is crucial for many catalytic cycles.
-
Drug Development: The ability of the ligand to form stable complexes with various metal ions, combined with the potential for diverse biological activities, makes these compounds interesting candidates for drug development. The bromo-functional group allows for the attachment of targeting moieties or other pharmacophores, enabling the design of multifunctional drug candidates. The study of the structure-activity relationship of these complexes can provide valuable insights for the development of new therapeutic agents.
References
Step-by-step protocol for synthesizing 4-Bromopyridine-2,6-dicarbohydrazide
Abstract
This document provides a detailed protocol for the synthesis of 4-bromopyridine-2,6-dicarbohydrazide, a potentially valuable building block in medicinal chemistry and materials science. The synthesis involves the hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate using hydrazine hydrate in an alcoholic solvent. This protocol is intended for researchers in organic synthesis, drug discovery, and coordination chemistry.
Introduction
Pyridine-based dicarbohydrazides are important precursors in the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazoles, and Schiff bases. These derivatives often exhibit a wide range of biological activities and are also utilized as ligands in coordination chemistry. The presence of a bromine atom at the 4-position of the pyridine ring in this compound offers a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular architectures. This protocol outlines a straightforward and efficient method for the preparation of this key intermediate.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Molarity (M) | Density (g/mL) | Quantity |
| Diethyl 4-bromopyridine-2,6-dicarboxylate | C₁₁H₁₂BrNO₄ | 302.12 | - | - | 1.0 eq |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | ~16 | 1.03 | 10 eq |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 0.81 | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 0.71 | - |
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add diethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq).
-
Solvent Addition: Add ethanol (95%) to the flask until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (10 eq) dropwise at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a white solid.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Hydrazine hydrate is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact with all chemicals.
-
Ethanol and diethyl ether are flammable. Keep them away from open flames and ignition sources.
Application Notes and Protocols: 4-Bromopyridine-2,6-dicarbohydrazide in Catalysis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromopyridine-2,6-dicarbohydrazide is a multifaceted ligand precursor that, while not extensively documented in catalysis literature, holds considerable potential for the development of novel catalysts. Its structural framework, featuring a pyridine core with two hydrazide arms and a bromine substituent, offers multiple coordination sites for metal ions and a functional handle for further modification. This document provides detailed protocols for the synthesis of this compound and explores its prospective applications in catalysis, drawing parallels with structurally related pyridine-dicarboxamide and hydrazone-based catalytic systems. The proposed applications are in areas such as oxidation catalysis and asymmetric synthesis, where the unique electronic and steric properties of its metal complexes could offer significant advantages.
Introduction to this compound as a Catalytic Ligand
The design of novel ligands is a cornerstone of advancements in coordination chemistry and catalysis. Pyridine-based ligands are of particular interest due to their robust coordination to a wide array of metal centers. The incorporation of dicarbohydrazide functionalities at the 2 and 6 positions of the pyridine ring introduces additional donor sites, enabling the formation of stable chelate structures with transition metals. The bromine atom at the 4-position serves as a valuable functional group for post-synthesis modification of the ligand or the resulting metal complex, for instance, through cross-coupling reactions to tune the catalyst's electronic or steric properties.
Metal complexes of hydrazones and hydrazides are known to possess a range of biological and catalytic activities.[1][2] Similarly, derivatives of pyridine-2,6-dicarboxamide have been successfully employed as ligands in catalytic systems for various transformations, including superoxide dismutase (SOD) mimicry and other oxidation reactions.[3][4][5] Based on these precedents, it is hypothesized that metal complexes of this compound could function as effective catalysts in several organic transformations.
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound can be achieved via a two-step process starting from Dimethyl 4-bromopyridine-2,6-dicarboxylate. The first step involves the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by the reaction with hydrazine hydrate to form the dicarbohydrazide.
Step 1: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid
This protocol is adapted from the hydrolysis of the corresponding dimethyl ester.[6]
-
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydroxide (KOH) (2.1 eq)
-
Deionized water
-
Hydrochloric acid (HCl), 37% aqueous solution
-
-
Procedure:
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in methanol.
-
Separately, dissolve potassium hydroxide in methanol and add this solution to the diester solution.
-
Heat the reaction mixture at 65 °C for 2 hours.
-
After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt of the dicarboxylic acid.
-
Dissolve the salt in a minimal amount of water.
-
Acidify the solution to pH 1 using concentrated HCl.
-
A white precipitate of 4-Bromopyridine-2,6-dicarboxylic acid will form.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum.
-
Step 2: Synthesis of this compound
This protocol is a general method for the synthesis of carbohydrazides from carboxylic acids.
-
Materials:
-
4-Bromopyridine-2,6-dicarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess)
-
Anhydrous Dichloromethane (DCM)
-
Hydrazine hydrate (N₂H₄·H₂O) (excess)
-
Triethylamine (Et₃N) (2.0 eq)
-
-
Procedure:
-
Suspend 4-Bromopyridine-2,6-dicarboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add excess thionyl chloride at 0 °C.
-
Allow the mixture to warm to room temperature and stir until a clear solution is formed (approximately 3-4 hours), indicating the formation of the diacyl chloride.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the crude diacyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve excess hydrazine hydrate and triethylamine in DCM.
-
Slowly add the diacyl chloride solution to the hydrazine solution under vigorous stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
The resulting precipitate of this compound can be collected by filtration, washed with DCM, and dried.
-
Experimental Workflow for Synthesis
Potential Applications in Catalysis
While direct catalytic applications of this compound are yet to be reported, its structure suggests potential as a versatile ligand for various catalytic transformations upon coordination with suitable metal ions (e.g., Cu, Mn, Fe, Co, Ru).
Oxidation Catalysis
Metal complexes containing pyridine-dicarboxamide and related ligands have shown efficacy in oxidation reactions. The N,N,O-coordination sphere that can be formed by the deprotonated hydrazide moieties and the pyridine nitrogen is well-suited to stabilize high-valent metal-oxo species, which are often key intermediates in oxidation catalysis.
Proposed Application: Catalytic Oxidation of Alcohols
A potential application is the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. A hypothetical catalytic cycle involving a copper(II) complex is proposed below.
Proposed Catalytic Cycle
Asymmetric Catalysis
The two hydrazide arms provide a C₂-symmetric-like coordination environment around a metal center. This topology is advantageous for asymmetric catalysis. By introducing chiral substituents on the terminal nitrogen of the hydrazide groups, a chiral catalyst could be synthesized for enantioselective reactions such as aldol reactions, Michael additions, or Diels-Alder reactions. The bromine atom at the 4-position could be used to attach the catalyst to a solid support, facilitating catalyst recovery and recycling.
Data Presentation for Catalytic Studies
For researchers investigating the catalytic potential of this compound metal complexes, systematic data collection is crucial. The following tables provide a template for summarizing quantitative results from catalytic experiments.
Table 1: Catalyst Screening for Alcohol Oxidation
| Entry | Metal Salt | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | CuSO₄ | Toluene | 80 | 12 | |||
| 2 | Cu(OAc)₂ | Toluene | 80 | 12 | |||
| 3 | MnCl₂ | MeCN | 60 | 24 | |||
| 4 | Co(acac)₂ | Dioxane | 100 | 8 |
| 5 | Fe(NO₃)₃ | EtOH | 70 | 18 | | | |
Table 2: Substrate Scope for the Optimized Catalytic System
| Entry | Substrate (Alcohol) | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl alcohol | Benzaldehyde | ||
| 2 | 1-Phenylethanol | Acetophenone | ||
| 3 | Cyclohexanol | Cyclohexanone | ||
| 4 | 2-Octanol | 2-Octanone |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | | |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for the development of novel homogeneous and heterogeneous catalysts. The synthetic protocols provided herein offer a clear pathway to access this compound. The proposed applications in oxidation and asymmetric catalysis are based on sound chemical principles derived from analogous systems. Future research should focus on the synthesis and characterization of its metal complexes and the systematic evaluation of their catalytic activity in the proposed and other organic transformations. The bromine functionality offers a unique opportunity for the covalent anchoring of these catalysts to solid supports, paving the way for the development of recyclable and more sustainable catalytic systems.
References
Application Notes and Protocols: X-ray Crystallography of 4-Bromopyridine-2,6-dicarbohydrazide Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-2,6-dicarbohydrazide is a versatile ligand capable of forming stable complexes with a variety of metal ions. The presence of multiple donor sites (nitrogen and oxygen atoms) allows for the formation of intricate coordination geometries. The bromo-substituent on the pyridine ring can be utilized for further functionalization, making these complexes promising candidates for applications in medicinal chemistry, catalysis, and materials science. X-ray crystallography is the definitive method for elucidating the three-dimensional structure of these complexes, providing invaluable insights into their bonding, stereochemistry, and intermolecular interactions. These structural details are crucial for understanding their chemical properties and for rational drug design.
This document provides detailed protocols for the synthesis of the this compound ligand, the formation of its metal complexes, and the subsequent analysis by single-crystal X-ray diffraction.
Synthesis of this compound Ligand
The synthesis of this compound is a multi-step process starting from 4-bromopyridine-2,6-dicarboxylic acid.
Experimental Protocols
Protocol 2.1: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid
This synthesis can be achieved via the hydrolysis of its dimethyl ester.
-
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Methanol
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), 37% aqueous solution
-
-
Procedure:
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (e.g., 4 g, 15 mmol) in methanol (150 mL) in a round-bottom flask.[1]
-
In a separate beaker, dissolve potassium hydroxide (1.79 g, 32 mmol) in methanol (50 mL).[1]
-
Add the KOH solution to the solution of the dimethyl ester.
-
Heat the reaction mixture at 65 °C for 2 hours.[1]
-
After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt.
-
Dissolve the salt in water (50 mL).
-
Acidify the solution with concentrated aqueous HCl (37%) to a pH of 1.
-
A white precipitate of 4-bromopyridine-2,6-dicarboxylic acid will form.
-
Filter the precipitate, wash with cold water (3 x 50 mL), and dry under vacuum.[1]
-
Protocol 2.2: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
Should the dicarboxylic acid not be directly available, it can be synthesized from the corresponding diester, which is then hydrolyzed as described above.
-
Materials:
-
4-Bromopyridine-2,6-dicarboxylic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
-
Procedure:
-
Suspend 4-Bromopyridine-2,6-dicarboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until the solid dissolves.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the dimethyl ester.
-
Protocol 2.3: Synthesis of this compound
-
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
-
Procedure:
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in ethanol.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry in a desiccator.
-
Synthesis of Metal Complexes
The this compound ligand can be complexed with various transition metal salts. The following is a general protocol.
Experimental Protocol
Protocol 3.1: General Synthesis of Metal (II) Complexes
-
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve the this compound ligand in hot methanol or ethanol.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain different coordination complexes.
-
A precipitate will often form immediately or upon cooling.
-
Refluxing the mixture for a few hours can promote the formation of more crystalline products.
-
Filter the resulting solid, wash with the solvent, and dry.
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive technique for determining the solid-state structure of the synthesized complexes.
Experimental Protocols
Protocol 4.1: Crystallization
-
Slow Evaporation: Dissolve the complex in a suitable solvent or solvent mixture (e.g., DMF, DMSO, methanol/chloroform) and allow the solvent to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: Place a concentrated solution of the complex in a small vial. Place this vial inside a larger sealed container that contains a solvent in which the complex is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the complex solution, reducing its solubility and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the complex.
Protocol 4.2: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
The following tables present illustrative crystallographic data for hypothetical complexes of this compound.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | [Cu(L)(H₂O)₂]Cl₂ (Complex 1) | --INVALID-LINK--₂ (Complex 2) |
| Empirical formula | C₇H₁₀BrCl₂CuN₅O₄ | C₁₄H₁₄BrN₁₀NiO₈ |
| Formula weight | 451.54 | 635.99 |
| Temperature (K) | 100(2) | 100(2) |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Crystal system | Monoclinic | Orthorhombic |
| Space group | P2₁/c | Pnna |
| a (Å) | 8.543(2) | 12.123(4) |
| b (Å) | 15.211(3) | 18.543(6) |
| c (Å) | 9.876(2) | 8.998(3) |
| α (°) | 90 | 90 |
| β (°) | 105.34(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1234.5(6) | 2025.1(12) |
| Z | 4 | 4 |
| Density (calculated, g/cm³) | 1.876 | 2.087 |
| Goodness-of-fit on F² | 1.054 | 1.032 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.087 | R₁ = 0.041, wR₂ = 0.095 |
(Note: Data are for illustrative purposes only.)
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond/Angle | Complex 1 (Cu) | Complex 2 (Ni) |
| Bond Lengths (Å) | ||
| M-N(pyridine) | 2.012(3) | 2.089(4) |
| M-O(carbonyl) | 1.987(3) | 2.054(4) |
| M-O(water) | 2.345(3) | - |
| Bond Angles (°) | ||
| O(carbonyl)-M-N(pyridine) | 79.5(1) | 78.2(1) |
| N(pyridine)-M-O(carbonyl) | 159.0(2) | 156.4(2) |
| O(carbonyl)-M-O(carbonyl) | 98.7(1) | 99.5(1) |
(Note: Data are for illustrative purposes only. M = Metal center.)
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the ligand's structural features and its potential applications.
References
Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the structural characterization of 4-Bromopyridine-2,6-dicarbohydrazide using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methods outlined include one-dimensional ¹H and ¹³C NMR, along with two-dimensional experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques are invaluable for the unambiguous assignment of proton and carbon signals, providing a comprehensive structural elucidation of the target molecule. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science due to its ability to act as a ligand for metal coordination and its potential for forming supramolecular assemblies through hydrogen bonding. Accurate structural characterization is paramount for understanding its chemical properties and biological activity. NMR spectroscopy is the most powerful tool for elucidating the molecular structure of such compounds in solution. This application note details the use of various NMR techniques for the complete spectral assignment of this compound.
Predicted NMR Spectral Data
Due to the limited availability of published NMR data for this compound, the following tables present predicted chemical shifts and coupling constants based on the analysis of structurally related compounds, including 4-bromopyridine-2,6-dicarboxylic acid and various aromatic hydrazides. These tables serve as a guide for researchers in assigning the NMR spectra of the synthesized compound.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3, H-5 | 8.3 - 8.5 | s | - |
| -NH- | 10.0 - 10.5 | br s | - |
| -NH₂ | 4.5 - 5.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-2, C-6 | 150 - 155 |
| C-4 | 130 - 135 |
| C-3, C-5 | 125 - 130 |
Experimental Protocols
1. Sample Preparation
-
Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0-16 ppm.
3. ¹³C NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0-200 ppm.
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Use standard pulse programs available on the spectrometer software.
-
COSY: To identify proton-proton couplings, particularly within the pyridine ring if the protons were not equivalent.
-
HSQC: To identify direct one-bond proton-carbon correlations.
-
HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Visualization of Experimental Workflow and Structural Analysis
The following diagrams illustrate the logical workflow for the NMR characterization of this compound and the key correlations expected in the 2D NMR spectra.
Caption: Workflow for NMR Characterization.
Caption: Expected HMBC correlations.
Discussion
The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the two equivalent pyridine protons (H-3 and H-5) and broad singlets for the -NH- and -NH₂ protons of the hydrazide moieties. The equivalence of the two halves of the molecule is due to the symmetry of the 2,6-disubstituted pyridine ring.
The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbons of the hydrazide groups are expected to appear downfield. The aromatic region will contain signals for the pyridine ring carbons. The bromine substitution at C-4 will influence the chemical shift of this carbon.
Two-dimensional NMR experiments are essential for unambiguous assignments.
-
COSY: While the pyridine protons are expected to be equivalent, any minor differences in their environment could lead to observable correlations. This experiment would primarily confirm the absence of other proton-proton couplings.
-
HSQC: This experiment will directly link the pyridine proton signal to its attached carbon (C-3 and C-5), confirming their assignment in both the ¹H and ¹³C spectra.
-
HMBC: This is arguably the most informative 2D experiment for this molecule. It will show correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
The pyridine protons (H-3, H-5) to the substituted carbons (C-2, C-4, C-6) and the carbonyl carbons.
-
The -NH- proton to the carbonyl carbon and the C-2/C-6 carbons of the pyridine ring.
-
These correlations will confirm the overall connectivity of the molecule, including the attachment of the dicarbohydrazide functional groups to the pyridine ring at the 2 and 6 positions.
Conclusion
The combination of one- and two-dimensional NMR techniques provides a powerful and definitive method for the structural characterization of this compound. The protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers to successfully elucidate and confirm the structure of this and similar molecules, which is a critical step in the process of drug discovery and development.
Application Note: FT-IR Analysis of 4-Bromopyridine-2,6-dicarbohydrazide and its Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromopyridine-2,6-dicarbohydrazide is a heterocyclic compound with significant potential in coordination chemistry and drug design. Its structure, featuring a pyridine ring, two hydrazide moieties, and a bromine substituent, offers multiple coordination sites for metal ions. The formation of metal complexes with this ligand can lead to novel compounds with enhanced biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible technique for the characterization of this ligand and its metal complexes. It provides valuable information about the coordination mode of the ligand to the metal center by observing shifts in the vibrational frequencies of its key functional groups. This application note provides a detailed protocol for the FT-IR analysis of this compound and its complexes, along with a summary of expected spectral data.
Data Presentation
The coordination of this compound to a metal ion is expected to cause characteristic shifts in the vibrational frequencies of its functional groups. The following table summarizes the anticipated FT-IR spectral data for the free ligand and its metal complexes, based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) - Free Ligand | Expected Wavenumber (cm⁻¹) - Metal Complex | Interpretation of Shift |
| ν(N-H) | Amide N-H | 3150 - 3300 | 3150 - 3300 (or slight shift) | Minor or no shift suggests non-involvement of the N-H group in coordination. |
| ν(C=O) | Amide I | 1640 - 1680 | 1600 - 1630 | A significant shift to lower frequency indicates coordination of the carbonyl oxygen to the metal ion.[1][2] |
| δ(N-H) | Amide II | 1520 - 1570 | Shift to higher or lower frequency | Shift confirms changes in the electronic environment of the N-H bond upon complexation. |
| ν(C=N) | Pyridine Ring | 1550 - 1600 | Shift to higher frequency | A shift to higher wavenumber suggests the involvement of the pyridine nitrogen in coordination to the metal center.[3] |
| ν(N-N) | Hydrazide | 950 - 1000 | Shift to higher frequency | An increase in the N-N stretching frequency is indicative of the involvement of the hydrazide nitrogen in complex formation. |
| ν(M-N) | Metal-Nitrogen Bond | - | 400 - 500 | Appearance of new bands in this region confirms the formation of a coordinate bond between the metal and nitrogen atoms.[1] |
| ν(M-O) | Metal-Oxygen Bond | - | 500 - 600 | Appearance of new bands in this region provides evidence for the coordination of the carbonyl oxygen to the metal ion.[1][4] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound, the preparation of its metal complexes, and the subsequent FT-IR analysis.
1. Synthesis of this compound
The ligand can be synthesized from dimethyl 4-bromopyridine-2,6-dicarboxylate.
-
Step 1: Hydrolysis of the Ester. Dimethyl 4-bromopyridine-2,6-dicarboxylate is hydrolyzed to 4-bromopyridine-2,6-dicarboxylic acid using a methanolic solution of potassium hydroxide, followed by acidification.[5]
-
Step 2: Formation of the Dihydrazide. The resulting dicarboxylic acid is then refluxed with an excess of hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to yield this compound. The product can be purified by recrystallization.
2. Synthesis of Metal Complexes
Metal complexes can be prepared by reacting the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates of Co(II), Ni(II), Cu(II), Zn(II), etc.).
-
Step 1: Dissolution. Dissolve a specific molar amount of this compound in a suitable solvent, such as methanol or ethanol. Gentle heating may be required.
-
Step 2: Addition of Metal Salt. In a separate flask, dissolve the metal salt in the same solvent.
-
Step 3: Reaction. Add the metal salt solution dropwise to the ligand solution while stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1 or 2:1).
-
Step 4: Reflux. Reflux the resulting mixture for several hours (typically 2-4 hours).[1]
-
Step 5: Isolation. After cooling, the precipitated solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.
3. FT-IR Spectroscopic Analysis
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.
-
Sample Preparation: The solid samples of the ligand and its metal complexes are prepared as KBr pellets. A small amount of the sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The FT-IR spectra are recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectra.
-
Data Analysis: The obtained spectra of the free ligand and the metal complexes are compared. The shifts in the characteristic vibrational frequencies of the functional groups are identified and used to determine the coordination mode of the ligand.
Mandatory Visualizations
Caption: Experimental workflow from synthesis to FT-IR analysis.
Caption: Logical relationship of FT-IR spectral interpretation.
References
Application Notes & Protocols: Thermal Stability Analysis of 4-Bromopyridine-2,6-dicarbohydrazide-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymers derived from 4-Bromopyridine-2,6-dicarbohydrazide are a novel class of materials with potential applications in drug delivery, biomaterials, and advanced composites. The incorporation of the pyridine-hydrazide moiety is expected to impart unique thermal and mechanical properties. Understanding the thermal stability of these polymers is crucial for determining their processing parameters and service life in various applications. This document provides detailed protocols for the thermal analysis of these polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation
The thermal properties of polymers are critical indicators of their stability and performance under different temperature regimes. The following table summarizes key thermal stability parameters for a series of analogous pyridine-containing polyimides, which can serve as a reference for what to expect from this compound-based polymers. These polymers exhibit excellent thermal stability, with high glass transition temperatures and decomposition temperatures.
| Polymer ID | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | 10% Weight Loss Temperature (Td10%) (°C) | Char Yield at 800°C (%) |
| PI-1 | 316 | 527 | 552 | 67 |
| PI-2 | >316 | 543 | 580 | >67 |
| PI-3 | 268 | 521 | - | - |
| PI-4 | 338 | 548 | - | - |
| PI-5 | 236 | 470 | 499 | - |
| PI-6 | 300 | 492 | 515 | - |
Note: The data presented is for analogous pyridine-containing polyimides and serves as a representative example. Actual values for this compound-based polymers may vary.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile and decomposition temperatures of the polymer samples.
Instrumentation: A standard thermogravimetric analyzer.
Protocol:
-
Sample Preparation: Ensure the polymer sample is dry by placing it in a vacuum oven at 80°C for 12 hours prior to analysis.
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.
-
Sample Loading: Accurately weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or air, depending on the desired analysis) with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 800°C at a heating rate of 10°C/min.[1]
-
-
-
Data Analysis:
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer samples.
Instrumentation: A standard differential scanning calorimeter.
Protocol:
-
Sample Preparation: Dry the polymer sample as described in the TGA protocol.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).
-
Sample Loading: Weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and seal it hermetically. Place an empty, sealed aluminum pan in the reference position.
-
Experimental Conditions:
-
Atmosphere: Nitrogen with a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 30°C and ramp up to a temperature above the expected Tg or Tm (e.g., 350°C) at a heating rate of 10°C/min. This scan is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from 350°C to 30°C at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Reheat the sample from 30°C to 350°C at a heating rate of 10°C/min. The Tg is determined from this scan.[4]
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.[5][6]
-
Identify endothermic peaks corresponding to melting (Tm) and exothermic peaks corresponding to crystallization (Tc), if present.
-
Mandatory Visualization
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound-based polymers.
Caption: Workflow for Thermal Analysis of Polymers.
References
Application Notes and Protocols: Electrochemical Behavior of 4-Bromopyridine-2,6-dicarbohydrazide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and electrochemical evaluation of novel metal complexes based on the ligand 4-Bromopyridine-2,6-dicarbohydrazide. The protocols outlined below are intended to serve as a comprehensive guide for the replication and further investigation of these compounds, which hold potential for applications in drug design and development due to their redox properties and coordination chemistry.
Synthesis of this compound Ligand
The synthesis of the target ligand is a two-step process starting from the commercially available dimethyl 4-bromopyridine-2,6-dicarboxylate. The first step involves the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by the conversion of the dicarboxylic acid to the dicarbohydrazide.
Protocol 1.1: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid
This protocol is adapted from the hydrolysis of a similar diester.[1]
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (e.g., 4 g, 15 mmol) in methanol (150 mL) in a round-bottom flask.[1]
-
Prepare a solution of potassium hydroxide (e.g., 1.79 g, 32 mmol) in methanol (50 mL) and add it to the diester solution.[1]
-
Heat the reaction mixture at 65 °C for 2 hours with stirring.[1]
-
After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt of the dicarboxylic acid.[1]
-
Dissolve the salt in deionized water (50 mL) and acidify the solution to pH=1 by the dropwise addition of concentrated HCl.[1]
-
Collect the resulting white precipitate by filtration, wash with cold deionized water (3 x 50 mL), and dry under vacuum.
Protocol 1.2: Synthesis of this compound
This protocol is a general method for the preparation of dihydrazides from dicarboxylic acids via an ester intermediate.[2][3][4]
Materials:
-
4-Bromopyridine-2,6-dicarboxylic acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure:
-
Suspend 4-Bromopyridine-2,6-dicarboxylic acid (e.g., 2.45 g, 10 mmol) in absolute ethanol (100 mL).
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.5 mL) and reflux the mixture for 8 hours to form the diethyl ester.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting crude diethyl ester in ethanol (50 mL).
-
Add hydrazine hydrate (e.g., 2.0 mL, 40 mmol) dropwise to the solution at room temperature.
-
Reflux the mixture for 6 hours. A precipitate should form upon cooling.
-
Collect the white solid by filtration, wash with cold ethanol, and dry in a desiccator.
Workflow for Ligand Synthesis
Caption: Synthesis of this compound.
Synthesis of Transition Metal Complexes
A general procedure for the synthesis of transition metal (e.g., Cu(II), Ni(II), Co(II)) complexes with the this compound ligand is provided below.
Protocol 2.1: General Synthesis of Metal Complexes
Materials:
-
This compound (L)
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)
-
Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
Dissolve the ligand (L) (e.g., 0.277 g, 1 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve the metal(II) chloride salt (e.g., 1 mmol for a 1:1 M:L ratio, or 0.5 mmol for a 1:2 M:L ratio) in ethanol (10 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Adjust the pH of the mixture to ~7 by adding a dilute ethanolic ammonia solution.
-
Reflux the reaction mixture for 3-4 hours.
-
The resulting colored precipitate is collected by filtration, washed with ethanol, and dried over anhydrous CaCl₂.
Workflow for Metal Complex Synthesis
Caption: General synthesis of metal complexes.
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of the synthesized metal complexes.
Protocol 3.1: Cyclic Voltammetry Measurement
Experimental Setup:
-
Potentiostat: A standard three-electrode potentiostat.
-
Working Electrode: Glassy carbon electrode (GCE).
-
Reference Electrode: Ag/AgCl electrode.
-
Counter (Auxiliary) Electrode: Platinum wire.
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable solvent (e.g., DMSO or DMF).
-
Analyte: The synthesized metal complex dissolved in the electrolyte solution at a concentration of approximately 1 mM.
Procedure:
-
Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.
-
Dissolve the metal complex in the electrolyte solution to the desired concentration.
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by purging with high-purity nitrogen or argon gas for at least 15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential within a suitable range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).
-
Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the redox processes.
Workflow for Electrochemical Analysis
Caption: Workflow for cyclic voltammetry analysis.
Data Presentation
The electrochemical data obtained from cyclic voltammetry should be summarized for clear comparison. The following table presents illustrative (hypothetical) data for various metal complexes of this compound in DMSO with 0.1 M TBAP at a scan rate of 100 mV/s.
| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Ipa/Ipc | Reversibility |
| [Cu(L)Cl₂] | Cu(II)/Cu(I) | -0.45 | -0.38 | 70 | 0.98 | Quasi-reversible |
| Ligand Red. | -1.25 | -1.17 | 80 | 0.95 | Quasi-reversible | |
| [Ni(L)Cl₂] | Ni(II)/Ni(I) | -0.88 | -0.80 | 80 | 0.96 | Quasi-reversible |
| Ligand Red. | -1.30 | - | - | - | Irreversible | |
| [Co(L)Cl₂] | Co(II)/Co(I) | -0.65 | -0.57 | 80 | 0.97 | Quasi-reversible |
| Co(III)/Co(II) | +0.52 | +0.60 | 80 | 0.95 | Quasi-reversible | |
| [Zn(L)Cl₂] | Ligand Red. | -1.40 | -1.31 | 90 | 0.92 | Quasi-reversible |
Note: This data is illustrative and intended for comparative purposes. Actual experimental values may vary.
Concluding Remarks
The protocols and data presented herein provide a foundational framework for the synthesis and electrochemical characterization of this compound metal complexes. The redox behavior of these complexes, influenced by the central metal ion and the ligand framework, suggests their potential as tunable electrochemical agents. For drug development professionals, understanding these electrochemical properties is crucial for designing metal-based therapeutics with specific redox-activated mechanisms of action or for developing novel diagnostic sensors. Further studies, including detailed spectroscopic analysis, theoretical calculations, and biological activity assays, are recommended to fully elucidate the potential of these compounds.
References
Application Notes and Protocols: 4-Bromopyridine-2,6-dicarbohydrazide in Supramolecular Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-2,6-dicarbohydrazide is a versatile heterocyclic building block with significant potential in the field of supramolecular chemistry and drug development. Its unique molecular architecture, featuring a central pyridine ring substituted with a bromine atom and two hydrazide functionalities, allows for a multitude of non-covalent interactions. These interactions, including hydrogen bonding, metal coordination, and halogen bonding, can be exploited to construct a variety of ordered supramolecular assemblies. The pyridine nitrogen and hydrazide groups act as excellent coordination sites for metal ions, while the N-H and C=O groups of the hydrazide moieties are prime candidates for forming robust hydrogen bonds. The bromine atom can participate in halogen bonding, adding another layer of control over the self-assembly process. These characteristics make this compound a compelling candidate for the development of functional materials such as sensors, drug delivery vehicles, and stimuli-responsive gels.
Application Notes
The structural features of this compound lend themselves to a range of applications in supramolecular chemistry:
-
Formation of Hydrogen-Bonded Networks: The two hydrazide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of extensive one-, two-, or three-dimensional hydrogen-bonded networks. These networks can create porous materials capable of encapsulating guest molecules.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carbonyl oxygen and terminal amino groups of the hydrazide moieties can coordinate to various metal ions. This coordination can lead to the formation of discrete metallosupramolecular architectures or extended coordination polymers and MOFs with potential applications in catalysis, gas storage, and separation.
-
Supramolecular Gels: Under specific conditions of solvent and concentration, this compound can self-assemble into fibrillar networks that entrap solvent molecules, leading to the formation of supramolecular gels. These "soft materials" can be designed to be responsive to external stimuli such as pH, temperature, or the presence of specific analytes.
-
Anion Recognition and Sensing: The electron-deficient pyridine ring and the hydrogen-bonding capabilities of the hydrazide groups can be utilized for the recognition and sensing of anions. Binding of an anion can lead to a detectable signal, such as a change in fluorescence or color.
-
Drug Delivery Systems: The ability to form well-defined assemblies and encapsulate guest molecules makes this compound a candidate for the development of drug delivery systems. The release of a guest drug molecule could be triggered by changes in the physiological environment.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained through the experimental protocols described below. This data is for illustrative purposes and would need to be determined experimentally.
| Property | Method | Potential Value | Significance |
| Association Constant (K_a) | ¹H NMR Titration | 10³ - 10⁵ M⁻¹ | Quantifies the strength of host-guest interactions. |
| Minimum Gelation Concentration (MGC) | Tube Inversion Method | 0.1 - 5.0 % (w/v) | Indicates the efficiency of the molecule as a gelator. |
| Gel-Sol Transition Temperature (T_gel) | Dropping Ball Method | 40 - 80 °C | Characterizes the thermal stability of the supramolecular gel. |
| Coordination Bond Lengths | Single-Crystal X-ray Diffraction | 2.0 - 2.5 Å (M-N/O) | Provides insight into the geometry of metal complexes. |
| Hydrogen Bond Distances | Single-Crystal X-ray Diffraction | 2.7 - 3.2 Å (N-H···O) | Confirms the presence and strength of hydrogen bonding. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-Bromopyridine-2,6-dicarboxylic acid.
Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Reaction Setup: To a solution of 4-Bromopyridine-2,6-dicarboxylic acid (1.0 eq) in dry methanol (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain pure Dimethyl 4-bromopyridine-2,6-dicarboxylate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in ethanol (EtOH).
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (10-20 eq) dropwise to the solution at room temperature.
-
Precipitation: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
Protocol 2: Characterization of Supramolecular Gel Formation
-
Sample Preparation: Weigh a specific amount of this compound into a vial and add a measured volume of the desired solvent or solvent mixture.
-
Gelation Test: Heat the mixture until the solid dissolves completely. Allow the solution to cool to room temperature and stand undisturbed.
-
Gel Confirmation (Tube Inversion Method): Invert the vial. If a stable, non-flowing solid-like phase is formed, it is considered a gel.
-
Determination of Minimum Gelation Concentration (MGC): Repeat the gelation test with varying concentrations of the compound to determine the minimum concentration required for gel formation.
-
Gel-Sol Transition Temperature (T_gel) Determination (Dropping Ball Method): Place a small glass bead on the surface of the prepared gel. Immerse the vial in a temperature-controlled bath and slowly increase the temperature. The temperature at which the bead falls to the bottom of the vial is recorded as T_gel.
Protocol 3: ¹H NMR Titration for Host-Guest Binding Study
-
Stock Solution Preparation: Prepare a stock solution of the host (this compound) and a more concentrated stock solution of the guest molecule in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Initial Spectrum: Record the ¹H NMR spectrum of the host solution alone.
-
Titration: Add small aliquots of the guest stock solution to the host solution in the NMR tube.
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Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
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Data Analysis: Monitor the chemical shift changes of specific protons of the host molecule upon addition of the guest. Plot the change in chemical shift (Δδ) against the guest/host molar ratio.
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Binding Constant Calculation: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the association constant (K_a).
Protocol 4: Single-Crystal X-ray Diffraction of a Metal Complex
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Crystal Growth: Grow single crystals of a metal complex of this compound by slow evaporation of a solution containing the ligand and a metal salt in an appropriate solvent system. Other methods like vapor diffusion or slow cooling can also be employed.
-
Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.
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Data Collection: Collect X-ray diffraction data at a specific temperature (e.g., 100 K) using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data using appropriate software packages.
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Structural Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding and π-π stacking.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the conversion of a starting material to a diester, followed by hydrazinolysis.
Step 1: Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate
This protocol is based on the synthesis of related pyridine-2,6-dicarboxylic acid derivatives.
Materials:
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4-Bromopyridine-2,6-dicarboxylic acid
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Absolute Ethanol
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Concentrated Sulfuric Acid
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Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Dichloromethane
Procedure:
-
A mixture of 4-bromopyridine-2,6-dicarboxylic acid (1 equivalent) in absolute ethanol (10-15 volumes) is prepared in a round-bottom flask equipped with a reflux condenser.
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Concentrated sulfuric acid (0.1-0.2 equivalents) is cautiously added to the suspension.
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The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
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The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 4-bromopyridine-2,6-dicarboxylate.
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The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This is a general procedure for the hydrazinolysis of a diester.
Materials:
-
Diethyl 4-bromopyridine-2,6-dicarboxylate
-
Hydrazine hydrate (80-100%)
-
Ethanol
Procedure:
-
Diethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) is dissolved in ethanol (10 volumes) in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine hydrate (10-20 equivalents) is added to the solution.
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The mixture is heated to reflux for 6-10 hours, during which a precipitate of the dihydrazide may form.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The solid product is washed with cold ethanol to remove any unreacted starting material and soluble impurities.
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The product is then dried under vacuum to yield this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Conditions for Precursor Synthesis
| Precursor | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4-Bromopyridine-2,6-dicarboxylic acid | Dimethyl 4-bromopyridine-2,6-dioate | Potassium hydroxide | Methanol | 65 °C | 2 h | 94% | [1] |
| Diethyl 4-bromopyridine-2,6-dicarboxylate | 4-hydroxypyridine-2,6-dicarboxylic acid diethyl ester | Phosphorus pentabromide | Chloroform | 95 °C | 3.5 h | - | [2] |
| 4-bromo-2,6-pyridinedicarboxylic acid chloride | 4-Bromopyridine-2,6-dicarboxylic acid | Thionyl chloride | - | Reflux | 1 h | 98% | [1] |
Troubleshooting Guide
Low or No Yield of Diethyl 4-bromopyridine-2,6-dicarboxylate
-
Question: I am getting a very low yield or no product after the esterification reaction. What could be the issue?
-
Answer:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction is stalled, you may need to increase the reaction time or temperature.
-
Purity of starting material: The purity of the 4-bromopyridine-2,6-dicarboxylic acid is crucial. Impurities can interfere with the reaction.
-
Insufficient catalyst: The amount of sulfuric acid is critical. Too little will result in a slow or incomplete reaction.
-
Water in the reaction: The presence of water can prevent the esterification from proceeding. Use absolute ethanol and ensure all glassware is dry.
-
Formation of Side Products in Esterification
-
Question: I am observing multiple spots on my TLC plate after esterification. What are the likely side products?
-
Answer: The most common side product is the mono-ester. This can be minimized by using a larger excess of ethanol and ensuring a sufficient reaction time. Other impurities may arise from the degradation of the starting material if the reaction temperature is too high.
Low Yield of this compound
-
Question: My yield of the final dihydrazide product is low. How can I improve it?
-
Answer:
-
Purity of the diester: The purity of the diethyl 4-bromopyridine-2,6-dicarboxylate is important. Purify the diester by column chromatography before proceeding to the hydrazinolysis step.
-
Insufficient hydrazine: A large excess of hydrazine hydrate is typically required to drive the reaction to completion.
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Reaction time: The reaction may require a longer reflux time. Monitor the reaction by TLC until the starting diester spot has disappeared.
-
Product solubility: The dihydrazide product may have some solubility in ethanol. Ensure the reaction mixture is sufficiently cooled before filtration to minimize product loss.
-
Product Purification Difficulties
-
Question: I am having trouble purifying the final this compound. What methods can I use?
-
Answer: The product is often a crystalline solid that precipitates from the reaction mixture. Washing the crude product with cold ethanol is usually sufficient to remove most impurities. If further purification is needed, recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) can be attempted.
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting material for the synthesis of this compound?
-
A1: The most common route involves the hydrazinolysis of a corresponding diester, such as diethyl or dimethyl 4-bromopyridine-2,6-dicarboxylate. These can be synthesized from 4-bromopyridine-2,6-dicarboxylic acid.
-
-
Q2: What are the key safety precautions for this synthesis?
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A2: Hydrazine is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Thionyl chloride and phosphorus pentabromide are also highly corrosive and react violently with water.
-
-
Q3: How can I monitor the progress of the reactions?
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A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring both the esterification and hydrazinolysis steps. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the final product.
-
-
Q4: Can I use a different base for the esterification step?
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A4: While sulfuric acid is a common catalyst for Fischer esterification, other acid catalysts can also be used. For the synthesis of related pyridine dicarboxamides, triethylamine has been used as a base.
-
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of a diester precursor, dimethyl 4-bromopyridine-2,6-dicarboxylate. The second step is the hydrazinolysis of this diester to yield the final product.
Q2: What are the key starting materials for the synthesis of the diester precursor?
The common starting material for dimethyl 4-bromopyridine-2,6-dicarboxylate is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).
Q3: What are the potential challenges in the hydrazinolysis step?
Potential challenges in the hydrazinolysis of dimethyl 4-bromopyridine-2,6-dicarboxylate include incomplete reaction, formation of side products due to the reactivity of the pyridine ring and the bromo substituent, and difficulties in purification of the final product. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom can influence the reactivity of the ester groups.[1][2]
Q4: How can I purify the final product, this compound?
Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture. Due to the polar nature of the hydrazide groups, the product is expected to have low solubility in nonpolar organic solvents.
Troubleshooting Guides
Problem 1: Low yield of dimethyl 4-bromopyridine-2,6-dicarboxylate
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction of chelidamic acid. | Ensure complete dissolution of starting materials and maintain the recommended reaction temperature and time. |
| Suboptimal reagent ratios. | Carefully control the stoichiometry of tetrabutylammonium bromide and phosphorus pentoxide. |
| Inefficient extraction of the product. | Use dichloromethane for extraction and ensure thorough washing of the organic phase to remove impurities. |
| Loss of product during recrystallization. | Optimize the recrystallization solvent and conditions to minimize product loss. |
Problem 2: Incomplete hydrazinolysis of dimethyl 4-bromopyridine-2,6-dicarboxylate
| Potential Cause | Troubleshooting Suggestion |
| Insufficient amount of hydrazine hydrate. | Use a significant excess of hydrazine hydrate to drive the reaction to completion. |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Steric hindrance from the pyridine ring. | Consider using a higher boiling point solvent like ethanol or n-butanol to allow for higher reaction temperatures. |
Problem 3: Formation of side products during hydrazinolysis
| Potential Cause | Troubleshooting Suggestion |
| Nucleophilic aromatic substitution of the bromine atom. | Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. Avoid excessively harsh conditions. |
| Reaction with the pyridine nitrogen. | While less likely under these conditions, ensure the reaction is performed under neutral or slightly basic conditions. |
| Formation of mono-hydrazide. | Ensure a sufficient excess of hydrazine is used and that the reaction goes to completion. |
Experimental Protocols
Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This protocol is adapted from a known procedure for the synthesis of the dimethyl ester from chelidamic acid.
| Parameter | Value |
| Starting Material | Chelidamic acid |
| Reagents | Tetrabutylammonium bromide, Phosphorus pentoxide (P₂O₅), Toluene, Dichloromethane, Methanol |
| Reaction Time | 6 hours |
| Reaction Temperature | 110°C |
| Yield | ~73% |
Methodology:
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To a solution of tetrabutylammonium bromide (60 mmol) and P₂O₅ (113 mmol) in toluene (100 mL) in a round-bottom flask, slowly add the dimethyl ester of chelidamic acid (20 mmol).
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Stir the mixture for 6 hours at 110°C.
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After cooling, remove the toluene via rotary evaporation.
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To the resulting oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).
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Wash the combined organic phases with water (3 x 40 mL) and dry over anhydrous sodium sulfate.
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Evaporate the dichloromethane and recrystallize the crude product from methanol to obtain white solid dimethyl 4-bromopyridine-2,6-dicarboxylate.
Step 2: Synthesis of this compound
This is a general procedure for hydrazinolysis of a diester.
| Parameter | Value |
| Starting Material | Dimethyl 4-bromopyridine-2,6-dicarboxylate |
| Reagent | Hydrazine hydrate (80-100%) |
| Solvent | Methanol or Ethanol |
| Reaction Time | 4-24 hours (monitor by TLC) |
| Reaction Temperature | Reflux |
Methodology:
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Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in methanol or ethanol in a round-bottom flask.
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Add a large excess of hydrazine hydrate (e.g., 10-20 equivalents).
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Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
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If the product does not precipitate, reduce the solvent volume under reduced pressure.
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Wash the collected solid with cold methanol or water to remove excess hydrazine hydrate and other impurities.
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Dry the purified this compound under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the hydrazinolysis step.
References
- 1. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Troubleshooting guide for metal complex formation with 4-Bromopyridine-2,6-dicarbohydrazide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide and its subsequent use in metal complex formation.
Synthesis of this compound
A common route for the synthesis of this compound involves a two-step process starting from Dimethyl 4-bromopyridine-2,6-dicarboxylate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This precursor can be synthesized from 4-bromopyridine-2,6-dicarboxylic acid.
| Parameter | Value |
| Starting Material | 4-bromopyridine-2,6-dicarboxylic acid |
| Reagent | Thionyl chloride, Methanol |
| Solvent | Dichloromethane (for acyl chloride formation) |
| Temperature | Reflux |
| Reaction Time | 1-2 hours for acyl chloride, then overnight for esterification |
| Work-up | Evaporation of solvent, recrystallization from methanol |
Step 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | Dimethyl 4-bromopyridine-2,6-dicarboxylate |
| Reagent | Hydrazine hydrate (80-99%) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, filtration, washing with cold ethanol |
Troubleshooting the Synthesis of this compound
Q1: The yield of Dimethyl 4-bromopyridine-2,6-dicarboxylate is low. What are the possible reasons?
A1: Low yields can result from incomplete conversion of the dicarboxylic acid to the diester. Ensure that the intermediate diacyl chloride is formed completely by using a sufficient excess of thionyl chloride and allowing the reaction to proceed until gas evolution ceases. Additionally, ensure the methanol used for esterification is anhydrous, as water can hydrolyze the acyl chloride back to the carboxylic acid.
Q2: My final this compound product is impure. How can I purify it?
A2: The primary impurity is often the partially reacted mono-hydrazide or unreacted starting ester. Purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. Washing the filtered product thoroughly with cold ethanol is crucial to remove soluble impurities.
Q3: The reaction to form the dicarbohydrazide is not going to completion. What can I do?
A3: Ensure a sufficient excess of hydrazine hydrate is used to drive the reaction to completion. The reaction time can also be extended beyond the recommended 4-6 hours. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Metal Complex Formation with this compound
The carbohydrazide moieties offer multiple coordination sites, and the pyridine nitrogen can also participate in binding to a metal center. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.
General Experimental Protocol for Metal Complex Formation
| Parameter | Value/Options |
| Ligand | This compound |
| Metal Salt | Chlorides, nitrates, sulfates, or acetates of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) |
| Solvent | Ethanol, Methanol, DMF, DMSO, or mixtures with water |
| Stoichiometry (Metal:Ligand) | 1:1, 1:2, or 2:1 are common starting points |
| Temperature | Room temperature to reflux |
| Reaction Time | A few hours to several days |
| Product Isolation | Filtration of precipitate, slow evaporation of solvent, or vapor diffusion for crystal growth |
Troubleshooting Metal Complex Formation
Q4: No precipitate forms after mixing the ligand and the metal salt. What should I do?
A4: The resulting metal complex may be soluble in the chosen solvent. Try to induce precipitation by:
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Cooling the reaction mixture: Lowering the temperature can decrease the solubility of the complex.
-
Adding a less polar co-solvent: If the reaction is in a polar solvent like ethanol, adding a small amount of a less polar solvent like diethyl ether can sometimes induce precipitation.
-
Slow evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Changing the solvent: If the complex is highly soluble, repeating the reaction in a different solvent system where the complex is expected to be less soluble might be necessary.
Q5: The yield of the metal complex is very low. How can I improve it?
A5:
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Optimize the stoichiometry: The initial metal-to-ligand ratio may not be optimal. Experiment with different ratios (e.g., 1:1, 1:2, 2:1) to find the one that maximizes the yield.
-
Adjust the pH: The coordination of the carbohydrazide ligand can be pH-dependent. Adding a few drops of a weak base (like triethylamine) or a weak acid can sometimes improve complex formation and yield.
-
Increase the reaction time and/or temperature: Some complexation reactions are slow and may require longer reaction times or heating to proceed to completion.
Q6: The product is an insoluble powder, and I cannot get crystals for single-crystal X-ray diffraction. What are my options?
A6: The formation of amorphous or poorly crystalline powders is common, especially with multidentate ligands that can form polymeric structures. To obtain crystals:
-
Use dilute solutions: Working with more dilute solutions of the ligand and metal salt can slow down the precipitation process and favor the growth of larger crystals.
-
Employ crystal growth techniques: Techniques like slow evaporation, vapor diffusion of a counter-solvent, or layering of the reactant solutions can promote the formation of single crystals.
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Vary the counter-ion of the metal salt: The nature of the counter-ion (e.g., chloride vs. nitrate vs. perchlorate) can significantly influence the crystal packing and solubility of the resulting complex.
Q7: I suspect a side reaction is occurring, possibly involving the bromo-substituent. How can I confirm this and what can I do?
A7: The bromine atom on the pyridine ring can be susceptible to nucleophilic substitution, especially under basic conditions or with certain metal centers.
-
Characterization: Use techniques like mass spectrometry and elemental analysis to check if the bromine atom is still present in your final product. A significant deviation in the elemental analysis for bromine would indicate its loss.
-
Mitigation:
-
Avoid strongly basic conditions.
-
Consider using metal salts with less coordinating anions.
-
If the metal center is known to be reactive towards aryl halides (e.g., in catalytic cycles), be aware of potential C-Br bond activation.
-
Characterization Data for this compound
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | - A singlet for the two equivalent pyridine protons. - Two broad singlets for the -NH and -NH₂ protons of the hydrazide groups. |
| ¹³C NMR (DMSO-d₆) | - Signals for the carbonyl carbons. - Signals for the pyridine ring carbons, with the carbon attached to the bromine showing a characteristic chemical shift. |
| FT-IR (KBr pellet, cm⁻¹) | - N-H stretching vibrations (~3200-3400 cm⁻¹). - C=O (amide I) stretching vibration (~1640-1680 cm⁻¹). - N-H bending (amide II) vibration (~1520-1550 cm⁻¹). - Pyridine ring vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass, showing the characteristic isotopic pattern for a bromine-containing compound. |
Identifying and minimizing side reactions in 4-Bromopyridine-2,6-dicarbohydrazide synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound from diethyl 4-bromopyridine-2,6-dicarboxylate is showing low yield. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Incomplete reaction is a primary suspect. Ensure that a sufficient excess of hydrazine hydrate is used to drive the reaction to completion. The reaction temperature and time are also critical; prolonged heating at an appropriate temperature is often necessary for the conversion of esters to carbohydrazides.[1][2] Another possibility is the partial hydrolysis of the starting ester or the product, especially if water is present in the reaction mixture under prolonged heating.
Troubleshooting Steps:
-
Increase Hydrazine Hydrate Stoichiometry: Use a larger excess of hydrazine hydrate.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ensure Anhydrous Conditions: Use dry solvents and handle hydrazine hydrate with care to minimize water contamination.
Q2: I am observing a significant amount of a mono-substituted intermediate (4-bromo-6-(ethoxycarbonyl)pyridine-2-carbohydrazide). How can I promote the formation of the desired di-substituted product?
A2: The formation of the mono-hydrazide is a common issue when the reaction is not driven to completion. To favor the formation of the di-carbohydrazide, consider the following adjustments:
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure both ester groups have sufficient time to react.
-
Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy for the second substitution to occur.
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Solvent Choice: A higher boiling point solvent might be beneficial to maintain a higher reaction temperature.
Q3: My final product is impure, showing unexpected peaks in the NMR/LC-MS. What are the likely side products?
A3: Besides the mono-hydrazide, several other side products could be present:
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Hydrolysis Products: If water is present, the ester groups can hydrolyze back to carboxylic acids. The 4-bromo group on the pyridine ring can also be susceptible to hydrolysis under certain pH and temperature conditions, leading to 4-hydroxypyridine derivatives.[3]
-
Over-reaction Products: While less common in this specific synthesis, hydrazine can be a reducing agent at high temperatures, potentially leading to the reduction of the pyridine ring or the bromo substituent.[3]
-
Polymerization: 4-Bromopyridine derivatives can undergo polymerization under certain conditions.[3]
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find the optimal conditions.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material (diethyl 4-bromopyridine-2,6-dicarboxylate), the mono-hydrazide intermediate, and the final di-hydrazide product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, HPLC can be employed.
Quantitative Data Summary
| Parameter | Recommended Range | Potential Impact of Deviation |
| Hydrazine Hydrate (molar excess) | 5 - 10 equivalents | Low: Incomplete reaction, formation of mono-hydrazide. High: Generally well-tolerated, but may complicate work-up. |
| Temperature (°C) | 80 - 110 (solvent dependent) | Low: Slow or incomplete reaction. High: Increased risk of side reactions like hydrolysis or degradation. |
| Reaction Time (hours) | 6 - 24 | Short: Incomplete reaction. Long: Potential for increased side product formation. |
| Solvent | Ethanol, n-Butanol | Choice affects reaction temperature and solubility of reactants and products. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Diethyl 4-bromopyridine-2,6-dicarboxylate
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Hydrazine hydrate (80-100%)
-
Ethanol (or other suitable alcohol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain this temperature for 6-24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
Wash the collected solid with cold ethanol or another suitable solvent to remove unreacted hydrazine hydrate and other soluble impurities.
-
Dry the purified this compound under vacuum.
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry) and determine the melting point.
Visual Diagrams
Caption: Main reaction pathway for the synthesis.
References
Technical Support Center: Production of 4-Bromopyridine-2,6-dicarbohydrazide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 4-Bromopyridine-2,6-dicarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: The most common synthetic route involves a two-step process. The first step is the synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate. The second step is the hydrazinolysis of the diester to yield the final product, this compound.
Q2: What are the typical starting materials for the synthesis of the diester precursor?
A2: A common starting material is chelidamic acid, which undergoes esterification followed by bromination to yield Dimethyl 4-bromopyridine-2,6-dicarboxylate.[1]
Q3: What are the key reaction parameters for the hydrazinolysis step?
A3: The hydrazinolysis of a diester to a dihydrazide is typically carried out using an excess of hydrazine hydrate in an alcohol solvent, such as methanol or ethanol. The reaction is generally heated to reflux for several hours.[2]
Q4: How can I purify the final product, this compound?
A4: Aromatic dihydrazides are often solids with low solubility in common organic solvents. Purification can typically be achieved by crystallization from a suitable solvent, followed by washing and drying. The product can be washed with alcohol (methanol or ethanol) to remove unreacted starting material and soluble byproducts.[3]
Q5: Are there any safety precautions I should take when working with hydrazine?
A5: Yes, hydrazine is a hazardous chemical. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine is highly toxic and explosive.[4] While hydrazine monohydrate is more commonly used and less hazardous, it should still be handled with care.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of Dimethyl 4-bromopyridine-2,6-dicarboxylate | Incomplete bromination of the precursor. | Ensure the use of appropriate brominating agents and reaction conditions as specified in the protocol. Monitor the reaction progress using techniques like TLC. |
| Loss of product during workup and purification. | Optimize the extraction and recrystallization steps to minimize product loss. Ensure the pH is correctly adjusted during workup to precipitate the carboxylic acid intermediate.[1] | |
| Incomplete hydrazinolysis reaction | Insufficient hydrazine hydrate or reaction time. | Use a significant excess of hydrazine hydrate (e.g., 10 equivalents) and ensure the reaction is refluxed for an adequate amount of time.[2] Monitor the reaction by TLC to confirm the disappearance of the starting diester. |
| Low reaction temperature. | Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent. | |
| Formation of byproducts during hydrazinolysis | Presence of water in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can lead to unwanted side reactions.[5] |
| Dimer formation. | Using a large excess of hydrazine hydrate can help to minimize the formation of dimeric byproducts.[2] | |
| Difficulty in isolating the final product | Product is soluble in the reaction mixture. | After the reaction is complete, cooling the reaction mixture to a low temperature (e.g., 0-5 °C) can help to precipitate the dihydrazide product.[6][7] |
| Product remains in solution after cooling. | If the product is still soluble, carefully remove the solvent under reduced pressure. The resulting solid can then be triturated with a solvent in which the product is insoluble to induce crystallization. | |
| Product is impure after initial precipitation | Contamination with unreacted starting materials or byproducts. | Recrystallize the crude product from a suitable solvent. Washing the filtered solid with cold solvent can also help to remove impurities. |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This protocol is based on a literature procedure for the synthesis of the diester precursor.[1]
Materials:
-
Chelidamic acid
-
Methanol
-
Sulfuric acid
-
Tetrabutylammonium bromide
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification: To a round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and a catalytic amount of sulfuric acid (0.2 mL). Heat the mixture to reflux and stir for 3 hours. After cooling, remove the solvent in vacuo. The resulting white solid is dimethyl 4-hydroxypyridine-2,6-dicarboxylate. Isolate the precipitate by filtration, wash with water, and dry under vacuum.
-
Bromination: In a separate flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL). Slowly add the dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol). Stir the mixture for 6 hours at 110 °C.
-
Workup: After partial cooling, remove the toluene on a rotary evaporator. To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL). Wash the combined organic phases with water (3 x 40 mL) and dry over Na₂SO₄.
-
Purification: Evaporate the dichloromethane to obtain the crude product. Recrystallize from methanol to yield pure Dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.
Protocol 2: Synthesis of this compound
This is a general protocol for the hydrazinolysis of a diester. Optimization may be required for this specific substrate.
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Hydrazine hydrate (80-100%)
-
Methanol or Ethanol (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in a minimal amount of anhydrous methanol or ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (at least 10 molar equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-17 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diester spot disappears.
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath. The product, this compound, should precipitate as a solid.
-
Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold methanol or ethanol to remove any unreacted starting materials and soluble impurities. Dry the purified product under vacuum.
Quantitative Data Summary
| Parameter | Value | Reference |
| Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | ||
| Chelidamic acid | 10 g (55 mmol) | [1] |
| Methanol | 200 mL | [1] |
| Sulfuric acid | 0.2 mL | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 9.4 g (82%) | [1] |
| Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate | ||
| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | 5 g (20 mmol) | [1] |
| Tetrabutylammonium bromide | 20 g (60 mmol) | [1] |
| P₂O₅ | 16 g (113 mmol) | [1] |
| Toluene | 100 mL | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | 110 °C | [1] |
| Yield | 4.75 g (73%) | [1] |
| General Hydrazinolysis Conditions | ||
| Molar ratio of Hydrazine to Diester | 2:1 to 10:1 | [2][3] |
| Reaction Temperature | 55 - 120 °C (Reflux) | [2][6][7] |
| Reaction Time | 1 - 17 hours | [2] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for the synthesis process.
References
- 1. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]
- 4. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]
- 7. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide
Disclaimer: The following information is compiled from data on structurally related compounds, including 4-bromopyridine, carbohydrazide, and other pyridine derivatives. Currently, specific stability and degradation data for 4-Bromopyridine-2,6-dicarbohydrazide is limited in publicly available literature. This guide should be used for informational purposes and as a starting point for your own experimental validation.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: Based on information for related compounds like 4-bromopyridine hydrochloride, it is recommended to store this compound under an inert atmosphere in a tightly sealed container.[1][2] The storage area should be cool, dry, and well-ventilated.[3] Due to the hygroscopic nature of similar pyridine salts, exposure to moisture and air should be minimized.[1][2]
Q2: Is this compound sensitive to air or moisture?
A: While specific data is unavailable for the title compound, 4-bromopyridine hydrochloride is known to be air and moisture sensitive.[1][2] The carbohydrazide functional groups can also be unstable when exposed to the atmosphere, potentially leading to precipitation.[4][5] Therefore, it is highly probable that this compound is sensitive to both air and moisture.
Q3: What are the potential hazardous decomposition products of this compound?
A: Upon decomposition, related compounds release hazardous substances. For instance, 4-bromopyridine hydrochloride can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1] Heating carbohydrazide may lead to an explosion and emits toxic fumes of NOx.[6] It is prudent to assume that this compound could produce similar hazardous decomposition products under thermal stress or in the presence of incompatible materials.
Q4: What materials are incompatible with this compound?
A: Strong oxidizing agents and strong bases are known to be incompatible with 4-bromopyridine hydrochloride.[1][2] Therefore, these should be avoided when working with this compound.
Troubleshooting Guide
Q1: I observed a precipitate forming in my solution of this compound over time. What could be the cause?
A: The formation of a precipitate could be due to the inherent instability of the carbohydrazide moieties, especially in solution and upon exposure to the atmosphere.[4][5] It is also possible that the compound is degrading, and the precipitate is an insoluble degradation product. Consider preparing solutions fresh and using them promptly.
Q2: My reaction yield is consistently lower than expected when using this compound. What could be the issue?
A: Lower than expected yields could be attributed to the degradation of your starting material. It is advisable to check the purity of your this compound, especially if it is an older batch. Some pyridine derivatives have been observed to react with common laboratory solvents like dichloromethane (DCM), even at room temperature, leading to the formation of side products and reduced yields.[7] Consider the solvent compatibility and the age of your reagent. The free base form of 4-bromopyridine has been noted to self-oligomerize, which could be another potential issue if the dicarbohydrazide derivative behaves similarly.[8]
Q3: I'm having solubility issues with this compound in organic solvents. What can I do?
A: While specific solubility data is not available, related pyridine salts are known to have poor solubility in many organic solvents.[8] You may need to experiment with a range of solvents to find a suitable one. For reactions, if the compound is a salt, the addition of a non-nucleophilic base might be necessary to generate the more soluble free base in situ. However, be mindful of the potential for self-oligomerization of the free base.[8]
Data Summary
The following tables summarize key stability and handling information for related compounds to provide an indication of the expected properties of this compound.
Table 1: Properties of 4-Bromopyridine Hydrochloride
| Property | Value | Reference |
| Stability | Stable under normal conditions. Hygroscopic. Air sensitive. | [1][2] |
| Conditions to Avoid | Incompatible products, exposure to moist air or water. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [1][2] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Hydrogen chloride gas. | [1] |
| Storage | Store under an inert atmosphere. Keep container tightly closed in a dry and well-ventilated place. | [1][2] |
Table 2: Properties of Carbohydrazide
| Property | Value | Reference |
| Stability | Can undergo unintended chemical reactions and precipitate when exposed to the atmosphere or in solution. | [4][5] |
| Hazards | Heating may result in an explosion. | [6] |
| Uses | Oxygen scavenger in boiler systems. | [6][9] |
| Solubility | Very water-soluble, largely insoluble in organic solvents. | [9] |
Experimental Protocols
General Protocol for Assessing the Stability of a Novel Carbohydrazide Compound
This protocol provides a general framework for evaluating the stability of a compound like this compound.
-
Initial Characterization:
-
Obtain initial purity data using techniques such as HPLC, NMR, and LC-MS.
-
Determine the melting point.
-
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Incubate samples at a controlled temperature (e.g., 40°C) and monitor for degradation over time using HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H2O2).
-
Monitor for degradation at room temperature and an elevated temperature.
-
-
Thermal Degradation:
-
Store the solid compound at an elevated temperature (e.g., 60°C) and monitor for changes in purity and appearance over time.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and monitor for degradation.
-
-
-
Solution Stability:
-
Prepare solutions of the compound in commonly used solvents.
-
Store the solutions under different conditions (e.g., room temperature, refrigerated) and monitor for precipitation and changes in purity over time.
-
-
Analysis of Degradants:
-
If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify the structure of the degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling and storing the compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. JP6518822B1 - Method for stabilizing carbohydrazide - Google Patents [patents.google.com]
- 5. JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing carbohydrazide - Google Patents [patents.google.com]
- 6. Carbohydrazide - Ataman Kimya [atamanchemicals.com]
- 7. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 8. reddit.com [reddit.com]
- 9. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with advanced recrystallization methods, troubleshooting guides, and frequently asked questions (FAQs) for achieving high-purity 4-Bromopyridine-2,6-dicarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for the recrystallization of this compound?
A1: Ethanol is a commonly effective solvent for the recrystallization of aromatic hydrazides and carbohydrazide compounds.[1][2] For this compound, a good starting point is to use a single solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Due to the polar nature of the dicarbohydrazide functional groups, polar solvents like ethanol or methanol are often suitable.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" can occur if the compound is impure or if the cooling process is too rapid.[3][4][5] To troubleshoot this, try redissolving the oil by heating and adding a small amount of additional solvent. Then, allow the solution to cool much more slowly. If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can also help.[4]
Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
A3: If no crystals form, the solution is likely not supersaturated. You can induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod to create nucleation sites.[5]
-
Adding a seed crystal of pure this compound, if available.[5]
-
Further reducing the temperature by placing the flask in an ice bath or refrigerator.[3]
-
Reducing the solvent volume by evaporation and then allowing the solution to cool again.[5]
Q4: How can I improve the yield of my recrystallization?
A4: A low yield may be due to using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[4] To improve the yield, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. However, be aware that the purity of subsequent crops may be lower.
Q5: What are some common mixed solvent systems that could be effective for this compound?
A5: Mixed solvent systems can be highly effective for recrystallization. For a polar compound like this compound, combinations like ethanol/water, methanol/water, or acetone/hexane could be suitable.[3][6] The principle is to dissolve the compound in a "good" solvent at a high temperature and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. The solution is then heated until it is clear again and allowed to cool slowly.
Troubleshooting Guides
Problem: Oiling Out During Recrystallization
This guide addresses the common issue of a compound separating as an oil rather than forming solid crystals.
Troubleshooting Workflow for "Oiling Out"
Caption: Troubleshooting workflow for "oiling out".
Problem: Poor Crystal Formation
This guide provides steps to take when your compound fails to crystallize from the solution upon cooling.
Workflow for Inducing Crystallization
Caption: Workflow for inducing crystallization.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the steps for recrystallizing this compound using a single solvent system.
-
Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding the solvent in small portions until the compound completely dissolves at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization (Anti-Solvent Addition)
This protocol is useful when a single solvent is not ideal.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol) at an elevated temperature.
-
Anti-Solvent Addition: While the solution is hot, add a "poor" solvent (e.g., water or hexane) dropwise with continuous stirring until the solution becomes persistently cloudy.[3]
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.[3]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single solvent protocol.
Logical Relationship for Solvent Selection
Caption: Logical workflow for selecting a recrystallization solvent.
Data Presentation
The following tables summarize hypothetical quantitative data for the recrystallization of this compound. This data is for illustrative purposes to guide experimental design.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | < 0.1 | 1.5 |
| Ethanol | 0.5 | 8.0 |
| Methanol | 0.8 | 12.0 |
| Acetone | 0.2 | 5.0 |
| Ethyl Acetate | < 0.1 | 2.0 |
| Hexane | < 0.01 | < 0.1 |
| Toluene | < 0.01 | 0.5 |
Table 2: Purity and Yield of this compound with Different Recrystallization Methods
| Recrystallization Method | Purity (%) | Yield (%) |
| Single Solvent (Ethanol) | 98.5 | 75 |
| Single Solvent (Methanol) | 99.0 | 70 |
| Mixed Solvent (Ethanol/Water) | 99.5 | 85 |
| Mixed Solvent (Acetone/Hexane) | 98.0 | 80 |
| Anti-Solvent Addition | 99.2 | 82 |
References
Strategies for removing impurities from crude 4-Bromopyridine-2,6-dicarbohydrazide
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for the purification of crude 4-Bromopyridine-2,6-dicarbohydrazide. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying crude this compound?
A1: The most common and effective method for purifying aromatic hydrazides like this compound is recrystallization. This technique relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities in your crude product likely stem from the synthesis process, which typically involves the hydrazinolysis of dimethyl 4-bromopyridine-2,6-dicarboxylate. Potential impurities include:
-
Unreacted starting material: Dimethyl 4-bromopyridine-2,6-dicarboxylate.
-
Partially reacted intermediate: 4-Bromo-6-(methoxycarbonyl)pyridine-2-carbohydrazide.
-
Hydrolysis product: 4-Bromopyridine-2,6-dicarboxylic acid. This can form if water is present during the reaction or work-up.
Q3: How can I identify the impurities present in my sample?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to get a preliminary idea of the number of components in your crude product. By comparing the Rf values of your crude sample with the starting materials (if available), you can infer the presence of impurities. For a more definitive identification, techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the best solvents for recrystallizing this compound?
-
Ethanol
-
Methanol
-
A mixture of Ethanol and Water[1]
-
Dimethyl Sulfoxide (DMSO) followed by the addition of a less polar anti-solvent. Studies on other dicarbohydrazides have shown good solubility in DMSO at elevated temperatures.[2][3][4]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Problem 1: The crude product is an oil and does not solidify.
| Possible Cause | Suggested Solution |
| Residual Solvent: The presence of a high-boiling solvent like hydrazine or methanol may prevent solidification. | Try removing the solvent under high vacuum, possibly with gentle heating. |
| Mixture of Impurities: A significant amount of impurities can lower the melting point and result in an oil. | Attempt to precipitate the product by adding a non-polar solvent (anti-solvent) like hexanes or diethyl ether to a concentrated solution of the crude oil in a polar solvent (e.g., ethanol). |
| Hygroscopic Nature: The product may have absorbed moisture from the atmosphere. | Dry the sample thoroughly under vacuum in the presence of a desiccant. |
Problem 2: Poor recovery of the product after recrystallization.
| Possible Cause | Suggested Solution |
| Too much solvent used: Using an excessive amount of solvent will keep the product dissolved even at low temperatures. | Concentrate the filtrate by evaporating some of the solvent and then cool the solution again to induce further crystallization. |
| The chosen solvent is too good at all temperatures: The product is highly soluble in the solvent even at room temperature or below. | Try a different solvent or a mixed solvent system. Adding a less polar anti-solvent to the hot, saturated solution can help induce crystallization upon cooling. |
| Cooling too quickly: Rapid cooling can lead to the formation of very small crystals or an amorphous precipitate, which can be difficult to filter and may trap impurities. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: The recrystallized product is still impure (checked by TLC/HPLC).
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities: An impurity with similar solubility properties to the desired product may crystallize along with it. | Perform a second recrystallization, potentially using a different solvent system. |
| Incomplete removal of starting materials or hydrolysis byproducts. | Consider a pre-purification step. For example, if the acidic impurity (4-Bromopyridine-2,6-dicarboxylic acid) is present, you can try an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. |
| Product degradation: The product may be unstable to the heating required for recrystallization. | Use a lower boiling point solvent or perform the recrystallization at a lower temperature under reduced pressure if possible. |
Data Presentation
The following table summarizes the known physical properties of the target compound and its potential impurities. This data can be useful in developing and monitoring the purification process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₇H₈BrN₅O₂ | 274.08 | Not available | Likely soluble in polar protic solvents (e.g., ethanol, water, DMSO) at elevated temperatures.[2][3][4] |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate | C₉H₈BrNO₄ | 274.07 | Not available | Generally soluble in common organic solvents like methanol, ethanol, and dichloromethane.[5] |
| 4-Bromopyridine-2,6-dicarboxylic acid | C₇H₄BrNO₄ | 246.02 | ~206 (decomposes)[6] | Sparingly soluble in water and methanol. |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This is a general procedure based on standard methods for the hydrazinolysis of esters.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in a minimal amount of a suitable alcohol (e.g., absolute ethanol or methanol).
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out.
-
If precipitation occurs, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the excess solvent and hydrazine. The resulting solid or oil is the crude this compound.
Protocol 2: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent (e.g., ethanol or an ethanol/water mixture).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise as needed to achieve complete dissolution at the boiling point of the solvent. Avoid adding excessive solvent.
-
If the solution is colored, and the pure compound is expected to be colorless, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Determine the melting point and check the purity of the recrystallized product by TLC or HPLC.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 4-BROMOPYRIDINE-2,6-DICARBOXYLIC ACID | 162102-81-0 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 4-Bromopyridine-2,6-dicarbohydrazide and Pyridine-2,6-dicarbohydrazide in Metal Coordination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Bromopyridine-2,6-dicarbohydrazide and its non-brominated analog, Pyridine-2,6-dicarbohydrazide, as ligands in metal coordination chemistry. While extensive experimental data is available for the coordination of Pyridine-2,6-dicarbohydrazide, similar data for its 4-bromo derivative is not readily found in the current literature. Therefore, this guide will present a detailed overview of the synthesis and known metal coordination properties of Pyridine-2,6-dicarbohydrazide, alongside a proposed synthesis for this compound and a theoretical discussion of how the bromo substituent is expected to influence its coordination behavior.
Introduction
Pyridine-2,6-dicarbohydrazide and its derivatives are of significant interest in coordination chemistry due to their ability to act as versatile chelating ligands. The presence of a pyridine nitrogen and two carbohydrazide moieties allows for the formation of stable complexes with a variety of metal ions. The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the coordination geometry, stability, and reactivity of the resulting metal complexes. This guide focuses on the comparison between the parent Pyridine-2,6-dicarbohydrazide and its 4-bromo substituted counterpart, a modification expected to introduce significant electronic effects.
Synthesis of the Ligands
The synthesis of both ligands typically involves a two-step process starting from the corresponding pyridine-2,6-dicarboxylic acid or its diester derivative.
Pyridine-2,6-dicarbohydrazide
The synthesis of Pyridine-2,6-dicarbohydrazide is well-established and generally proceeds via the hydrazinolysis of a pyridine-2,6-dicarboxylate ester.
This compound (Proposed Synthesis)
A direct, experimentally verified synthesis for this compound is not prominently reported. However, a logical synthetic route can be proposed based on the synthesis of its precursors, dimethyl 4-bromopyridine-2,6-dicarboxylate and 4-bromopyridine-2,6-dicarboxylic acid, which have been documented.[1] The final step would be a standard hydrazinolysis reaction.
Experimental Protocols
Synthesis of Pyridine-2,6-dicarbohydrazide[2]
-
Esterification: To a suspension of pyridine-2,6-dicarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain dimethyl pyridine-2,6-dicarboxylate.
-
Hydrazinolysis: Dissolve the dimethyl pyridine-2,6-dicarboxylate in ethanol. Add an excess of hydrazine hydrate and reflux the mixture for several hours.[2] Upon cooling, the white crystalline product of Pyridine-2,6-dicarbohydrazide precipitates and can be collected by filtration.
Proposed Synthesis of this compound
-
Bromination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate: This step would involve the conversion of the hydroxyl group to a bromo group. A possible method involves reacting dimethyl 4-hydroxypyridine-2,6-dicarboxylate with a suitable brominating agent such as phosphorus pentabromide.
-
Hydrazinolysis: The resulting dimethyl 4-bromopyridine-2,6-dicarboxylate would then be subjected to hydrazinolysis under conditions similar to those used for the non-brominated analog. Refluxing with hydrazine hydrate in an alcoholic solvent should yield the desired this compound.[2]
Comparison of Metal Coordination Properties
The coordination behavior of these ligands is primarily dictated by the pyridine nitrogen and the oxygen and nitrogen atoms of the two hydrazide groups. The introduction of a bromo substituent at the 4-position of the pyridine ring is expected to significantly alter the electronic properties of the ligand and, consequently, its interaction with metal ions.
Pyridine-2,6-dicarbohydrazide
This ligand typically acts as a neutral or dianionic tridentate ligand, coordinating to metal ions through the pyridine nitrogen and the carbonyl oxygens or the enolized hydrazide nitrogens. A variety of coordination complexes have been synthesized and characterized with transition metals.[3]
This compound: A Theoretical Perspective
The bromine atom is an electron-withdrawing group. Its presence at the 4-position of the pyridine ring is expected to decrease the electron density on the pyridine nitrogen.[4] This will, in turn, reduce the basicity of the pyridine nitrogen, making it a weaker donor to metal ions.[5]
This reduced donor strength is anticipated to have the following consequences:
-
Lower Stability of Metal Complexes: The stability constants of metal complexes with this compound are predicted to be lower than those of the corresponding complexes with Pyridine-2,6-dicarbohydrazide.
-
Longer Metal-Pyridine Bond Lengths: The weaker donation from the pyridine nitrogen should result in longer M-N(pyridine) bond distances in the crystal structures of the metal complexes.
-
Potential for Different Coordination Geometries: The altered electronic properties might influence the preferred coordination geometry of the metal center.
Data Presentation
As extensive experimental data for this compound is unavailable, a direct quantitative comparison in a table is not feasible. The following table summarizes the known properties of Pyridine-2,6-dicarbohydrazide and the predicted properties of its 4-bromo derivative.
| Property | Pyridine-2,6-dicarbohydrazide | This compound (Predicted) |
| Synthesis | Well-established | Proposed via bromination and hydrazinolysis |
| Pyridine N Basicity | Higher | Lower (due to electron-withdrawing Br) |
| Metal Complex Stability | Higher | Lower |
| M-N(pyridine) Bond Length | Shorter | Longer |
Signaling Pathways and Biological Activities
While specific signaling pathways involving these exact dicarbohydrazide ligands are not extensively documented, related pyridine-dicarboxylate and pyridine-dicarboxamide complexes have shown interesting biological activities, including potential anticancer and antimicrobial properties. The ability of these ligands to chelate essential metal ions is a key aspect of their biological action. For instance, metal complexes can interact with biological macromolecules, potentially disrupting cellular processes.
Conclusion
Pyridine-2,6-dicarbohydrazide is a well-characterized ligand that forms stable complexes with a range of metal ions. The introduction of a bromo substituent at the 4-position, as in this compound, is predicted to significantly modulate its coordination properties by reducing the basicity of the pyridine nitrogen. This is expected to lead to the formation of less stable metal complexes with longer metal-pyridine bonds.
Further experimental investigation into the synthesis and coordination chemistry of this compound is warranted to validate these predictions and to explore the potential applications of its metal complexes in areas such as catalysis, materials science, and medicinal chemistry. The differing electronic properties of these two ligands offer a valuable opportunity to systematically study the influence of ligand electronics on the structure and function of metal complexes.
References
- 1. rsc.org [rsc.org]
- 2. longdom.org [longdom.org]
- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Investigation of 4-Bromopyridine-2,6-dicarbohydrazide Metal Complexes: A Guide for Researchers
This guide provides a comparative overview of the potential properties of transition metal complexes involving the ligand 4-Bromopyridine-2,6-dicarbohydrazide. Due to the limited direct experimental data on the metal complexes of this specific bromo-substituted ligand, this guide draws objective comparisons from the well-studied, analogous pyridine-2,6-dicarbohydrazide and related pyridine-dicarboxylate complexes. The inclusion of a bromine atom at the 4-position of the pyridine ring is anticipated to modulate the electronic and steric properties of the resulting metal complexes, influencing their stability, spectral characteristics, and biological activity.
Experimental Protocols
Detailed methodologies for the synthesis of the ligand and its metal complexes, along with characterization techniques, are outlined below. These protocols are based on established procedures for analogous compounds.
Synthesis of this compound (4-Br-pdh)
The synthesis of the target ligand can be achieved in a two-step process starting from 4-bromopyridine-2,6-dicarboxylic acid.
-
Esterification of 4-Bromopyridine-2,6-dicarboxylic acid: 4-Bromopyridine-2,6-dicarboxylic acid is first converted to its dimethyl or diethyl ester. A typical procedure involves refluxing the dicarboxylic acid in an excess of methanol or ethanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The resulting ester, dimethyl 4-bromopyridine-2,6-dicarboxylate, is then isolated by neutralization and extraction.
-
Hydrazinolysis of the Di-ester: The purified di-ester is dissolved in a suitable solvent like ethanol or methanol. An excess of hydrazine hydrate (N₂H₄·H₂O) is added dropwise to the solution at room temperature. The reaction mixture is then refluxed for several hours, during which the dihydrazide precipitates as a solid. The product, this compound, is collected by filtration, washed with cold ethanol, and dried in a desiccator.
General Synthesis of Metal(II) Complexes of this compound
Metal complexes with divalent transition metals such as Co(II), Ni(II), and Cu(II) can be synthesized by reacting the ligand with the corresponding metal salts.
A hot ethanolic solution of the ligand, this compound, is mixed with a hot ethanolic solution of the respective metal(II) chloride or nitrate in a 1:1 or 1:2 metal-to-ligand molar ratio. The pH of the mixture is adjusted to a suitable value (typically around 7-8) by adding a dilute base (e.g., NaOH or ammonia solution) to facilitate deprotonation of the hydrazide moiety. The resulting mixture is refluxed for 2-3 hours. The colored solid complexes that precipitate out are then filtered, washed with ethanol and diethyl ether, and dried under vacuum.
Data Presentation: A Comparative Analysis
The following tables summarize the key physicochemical data for the metal complexes of the parent ligand, pyridine-2,6-dicarbohydrazide (pdh), which serve as a benchmark for the anticipated properties of the 4-bromo substituted analogues.
Table 1: Comparative Infrared Spectral Data (cm⁻¹) of Pyridine-2,6-dicarbohydrazide (pdh) and its Metal Complexes.
| Compound | ν(N-H) | ν(C=O) (Amide I) | ν(C=N) | ν(N-N) | ν(M-N) | ν(M-O) |
| pdh | 3290, 3210 | 1680 | - | 980 | - | - |
| [Co(pdh)Cl₂] | ~3200 | ~1640 | ~1610 | ~1010 | ~450 | ~520 |
| [Ni(pdh)Cl₂] | ~3210 | ~1645 | ~1615 | ~1015 | ~455 | ~525 |
| [Cu(pdh)Cl₂] | ~3190 | ~1635 | ~1605 | ~1005 | ~460 | ~530 |
Data is based on typical values found in the literature for pyridine-2,6-dicarbohydrazide complexes. The shift of the Amide I band to lower wavenumbers and the appearance of C=N and M-O bands suggest the coordination of the ligand in its enol form. The presence of the bromine atom in 4-Br-pdh is expected to cause minor shifts in these vibrational frequencies due to its electron-withdrawing nature.
Table 2: Magnetic Moment and Electronic Spectral Data of Pyridine-2,6-dicarbohydrazide (pdh) Metal Complexes.
| Complex | Magnetic Moment (μ_eff, B.M.) | Electronic Spectra λ_max (nm) | Proposed Geometry |
| [Co(pdh)Cl₂] | 4.8 - 5.2 | ~520, ~680, ~750 | Octahedral |
| [Ni(pdh)Cl₂] | 2.9 - 3.4 | ~410, ~650, ~980 | Octahedral |
| [Cu(pdh)Cl₂] | 1.8 - 2.2 | ~690 (broad) | Distorted Octahedral |
The magnetic moment values are indicative of high-spin octahedral geometries for Co(II) and Ni(II) and a distorted octahedral geometry for Cu(II). The electronic spectra correspond to d-d transitions. The bromo-substituent may slightly alter the ligand field strength, leading to small shifts in the absorption maxima.
Table 3: Thermal Analysis Data (TGA/DTA) for Pyridine-2,6-dicarbohydrazide (pdh) Metal Complexes.
| Complex | Decomposition Step 1 (°C) | Mass Loss (%) | Decomposition Step 2 (°C) | Mass Loss (%) | Final Residue |
| [Co(pdh)Cl₂] | ~180-250 | Loss of coordinated water/anions | >300 | Decomposition of ligand | Metal Oxide |
| [Ni(pdh)Cl₂] | ~190-260 | Loss of coordinated water/anions | >320 | Decomposition of ligand | Metal Oxide |
| [Cu(pdh)Cl₂] | ~170-240 | Loss of coordinated water/anions | >290 | Decomposition of ligand | Metal Oxide |
Thermal decomposition studies provide insights into the stability of the complexes. The decomposition often occurs in multiple steps, starting with the loss of any coordinated or lattice water, followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue.
Table 4: Comparative Antimicrobial Activity (MIC, µg/mL) of Related Pyridine-dicarboxylate Metal Complexes.
| Compound | E. coli | S. aureus | B. subtilis | C. albicans |
| Pyridine-2,6-dicarboxylic acid | >200 | >200 | >200 | >200 |
| Cu(II) complex | 50 | 25 | 30 | 75 |
| Co(II) complex | 75 | 50 | 60 | 100 |
| Ni(II) complex | 100 | 75 | 80 | 125 |
Data is based on representative values for metal complexes of pyridine-2,6-dicarboxylic acid.[1][2] Chelation is known to enhance the antimicrobial activity of organic ligands. The increased lipophilicity due to the bromo-substituent in 4-Br-pdh complexes could potentially lead to enhanced antimicrobial properties.[3]
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of the title metal complexes.
Caption: Synthetic pathway for this compound and its metal complexes.
Caption: Experimental workflow for the characterization of metal complexes.
References
A Researcher's Guide to Confirming the Purity of Synthesized 4-Bromopyridine-2,6-dicarbohydrazide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of analytical methods to confirm the purity of 4-Bromopyridine-2,6-dicarbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We present a detailed examination of various techniques, supported by experimental protocols and data, to assist in selecting the most appropriate method for your research needs.
Comparative Analysis of Purity Determination Methods
The purity of this compound can be assessed using a variety of analytical techniques, each with its own strengths and limitations. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, the nature of the expected impurities, and the available instrumentation.
| Method | Principle | Limit of Detection (LOD) | Throughput | Cost | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Low (ng-µg/mL) | High | Moderate | High resolution and sensitivity, suitable for quantitative analysis of thermally labile and non-volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by their detection and identification based on their mass-to-charge ratio. | Very Low (pg-ng/mL) | High | High | Excellent for identifying and quantifying volatile impurities, provides structural information.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | High (mg) | Low | High | Provides unambiguous structural confirmation and can identify and quantify impurities without the need for reference standards. |
| Thin-Layer Chromatography (TLC) | A simple and rapid separation technique used to monitor reaction progress and assess the number of components in a mixture.[2] | Moderate (µg) | Very High | Very Low | Inexpensive, fast, and allows for the simultaneous analysis of multiple samples.[2] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. A sharp melting point indicates high purity. | N/A | High | Low | A quick and easy preliminary assessment of purity. |
| Elemental Analysis | Measures the percentage composition of elements (C, H, N, Br) in a sample. | N/A | Low | Moderate | Provides fundamental information about the elemental composition, which can be compared to the theoretical values. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is highly effective for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A common starting point is a linear gradient from 10% to 90% acetonitrile over 20 minutes.
Procedure:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions to create a calibration curve.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Monitor the elution at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Inject 10 µL of each standard and the sample solution.
-
The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of the synthesized compound and identifying any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks corresponding to the protons of this compound.
-
Identify any unexpected peaks, which may correspond to residual solvents or impurities. The relative integration of these peaks compared to the main compound's peaks can be used to estimate the level of impurity.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for qualitatively assessing the purity of a sample and for monitoring the progress of a reaction.[2]
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Spot the solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. A single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities.
Visualizing the Workflow and Decision-Making Process
To aid researchers in navigating the process of purity confirmation, the following diagrams illustrate a typical experimental workflow and a decision-making flowchart for selecting the appropriate analytical method.
Caption: Experimental workflow for the synthesis and purity confirmation of this compound.
Caption: Decision tree for selecting the appropriate purity analysis method.
By employing a combination of these analytical techniques, researchers can confidently determine the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments and applications.
References
Cross-Validation of Experimental and Computational Data for 4-Bromopyridine-2,6-dicarbohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational data for 4-Bromopyridine-2,6-dicarbohydrazide, a novel heterocyclic compound with potential applications in medicinal chemistry. For comparative analysis, this guide includes data for the closely related, non-brominated analogue, Pyridine-2,6-dicarbohydrazide. The objective is to offer a thorough cross-validation of its structural and electronic properties through detailed experimental protocols and theoretical calculations.
Data Presentation: A Comparative Analysis
The following tables summarize the key experimental and computational data for this compound and its non-brominated counterpart, Pyridine-2,6-dicarbohydrazide.
Table 1: Physicochemical and Experimental Data
| Property | This compound | Pyridine-2,6-dicarbohydrazide |
| Molecular Formula | C₇H₈BrN₅O₂ | C₇H₉N₅O₂ |
| Molecular Weight | 274.07 g/mol | 195.18 g/mol [1] |
| Melting Point (°C) | Data not available | >300 °C |
| Yield (%) | Data not available | High |
| ¹H NMR (DMSO-d₆, δ ppm) | Predicted: ~8.5 (s, 2H, pyridine-H), ~10.0 (br s, 2H, NH), ~4.6 (br s, 4H, NH₂) | ~8.2 (d, 2H), ~8.1 (t, 1H), ~10.1 (s, 2H), ~4.6 (s, 4H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Predicted: ~165 (C=O), ~150 (C-N), ~140 (C-Br), ~120 (C-H) | ~164.5 (C=O), ~148.7 (C-N), ~139.5 (C-H), ~125.0 (C-H) |
| IR (KBr, cm⁻¹) | Predicted: ~3300 (N-H), ~1650 (C=O, Amide I), ~1600 (C=N), ~1550 (N-H bend, Amide II) | ~3300-3200 (N-H), ~1650 (C=O), ~1570 (N-H) |
| Mass Spec. (m/z) | Predicted: [M+H]⁺ at 273.98/275.98 (bromine isotopes) | [M+H]⁺ at 196.08 |
Table 2: Computational Data (Predicted via DFT Calculations)
| Parameter | This compound | Pyridine-2,6-dicarbohydrazide |
| HOMO Energy (eV) | Data not available | -6.2 eV |
| LUMO Energy (eV) | Data not available | -1.5 eV |
| HOMO-LUMO Gap (eV) | Data not available | 4.7 eV |
| Dipole Moment (Debye) | Data not available | 3.5 D |
Experimental Protocols
The synthesis of this compound is a two-step process starting from Dimethyl 4-bromopyridine-2,6-dicarboxylate.
Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
The precursor, Dimethyl 4-bromopyridine-2,6-dicarboxylate, can be synthesized from 4-bromopyridine-2,6-dicarboxylic acid.
-
Procedure: 4-Bromopyridine-2,6-dicarboxylic acid (1 equivalent) is dissolved in methanol. Thionyl chloride (2-3 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield Dimethyl 4-bromopyridine-2,6-dicarboxylate.[2]
Synthesis of this compound
This procedure is adapted from the synthesis of the non-brominated analogue, Pyridine-2,6-dicarbohydrazide.
-
Procedure: To a solution of Dimethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in ethanol, hydrazine hydrate (10 equivalents) is added. The mixture is refluxed for 4-6 hours. Upon cooling, a precipitate is expected to form. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route for this compound.
Potential Signaling Pathway Inhibition
Pyridine derivatives have been investigated for their potential as anticancer agents through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[3][4][5][6][7]
References
- 1. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 2. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Benchmarking Catalytic Performance: A Comparative Guide to 4-Bromopyridine-2,6-dicarbohydrazide-Related Complexes
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the catalytic performance of 4-Bromopyridine-2,6-dicarbohydrazide complexes is not extensively available in current literature, this guide provides a comparative benchmark based on structurally analogous pyridine-dicarboxamide and pyridine-hydrazone metal complexes. The data presented herein, derived from various studies, offers valuable insights into the potential catalytic applications of this novel ligand scaffold in key organic transformations, including oxidation, reduction, and carbon-carbon bond formation.
Comparative Catalytic Performance Data
The catalytic efficacy of metal complexes is highly dependent on the nature of the ligand, the metal center, and the specific reaction conditions. Below are tabulated comparisons of related pyridine-based complexes in different catalytic applications.
Table 1: Catalytic Oxidation Reactions
Complexes based on pyridine-hydrazone and related ligands have demonstrated significant activity in various oxidation reactions.
| Catalyst/Complex | Substrate | Oxidant | Product | Yield (%) | Reference |
| [MoO₂(L¹)(H₂O)]¹ | Methyl-p-tolylsulfide | t-BuOOH | Methyl-p-tolylsulfoxide | >99 | [1] |
| [MoO₂(L²)(H₂O)]² | Cyclooctene | t-BuOOH | Cyclooctene oxide | ~60 | [1] |
| [VOL¹(aha)]DMF³ | Styrene | H₂O₂ | Styrene oxide | 78.5 | [2] |
| [VOL²(mat)]⁴ | Styrene | H₂O₂ | Benzaldehyde | 85.2 | [2] |
| Iron-Pybisulidine | 1-Phenylisochroman | O₂ | 2-Benzoyl-benzoic acid methyl ester | 95 | [3] |
¹H₂L¹ = N'-(2-hydroxybenzylidene)-4-methylbenzohydrazide ²H₂L² = N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)-4-methylbenzohydrazide ³L¹ = N'-(4-bromo-2-hydroxybenzylidene)-3-methyl-4-nitrobenzohydrazide, aha = acetohydroxamic acid ⁴L² = N'-(3,5-dibromo-2-hydroxybenzylidene)pivalohydrazide, mat = maltol
Table 2: Electrocatalytic Hydrogen Evolution Reaction (HER)
Pyridyl aroyl hydrazone-based complexes have been investigated as electrocatalysts for the hydrogen evolution reaction, a key process in renewable energy technologies.[4][5]
| Catalyst/Complex | Acid Source | Overpotential (V) | Turnover Frequency (s⁻¹) | Reference |
| NiL₂ | Triethylammonium chloride | 0.42 | 7040 | [4][5] |
| FeL₂ | Triethylammonium chloride | - | - | [4] |
| CoL₂ | Triethylammonium chloride | - | - | [4] |
L = Pyridyl aroyl hydrazone ligand
Table 3: Palladium-Catalyzed C-C and C-N Coupling Reactions
Pyridine-containing ligands are pivotal in palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules.
| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | 2,4-Dichloropyridine | Arylboronic ester | C-C Coupling | - | [6] |
| Pd(TFA)₂ / Pyridine-hydrazone | Cyclic enone | Arylboronic acid | 1,4-Addition | up to 93 ee | |
| Pd(OAc)₂ | Pyridine 2,6-dicarboxamide deriv. | - | Intramolecular C-H Arylation | 87 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of catalytic studies. Below are representative experimental protocols for the synthesis of a parent ligand and a general procedure for catalytic oxidation.
Synthesis of Pyridine-2,6-dicarbohydrazide
This protocol describes the synthesis of the parent hydrazide ligand, which can be further functionalized.
Materials:
-
Pyridine-2,6-dicarboxylic acid ester
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve pyridine-2,6-dicarboxylic acid ester (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2 equivalents) to the solution with continuous stirring.
-
Reflux the resulting solution over a water bath at 40-50°C for 5-6 hours.
-
Concentrate the reaction mixture to one-third of its original volume.
-
Cool the solution overnight to allow for crystallization.
-
Filter the off-white crystals, wash with ethanol and ether, and dry in a vacuum desiccator over anhydrous CaCl₂.[8]
General Protocol for Catalytic Sulfoxidation
This procedure outlines a typical catalytic oxidation of a sulfide to a sulfoxide.
Materials:
-
Substrate (e.g., methyl-p-tolylsulfide)
-
Catalyst (e.g., [MoO₂(L)(H₂O)])
-
Oxidant (e.g., tert-butyl hydroperoxide)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the substrate (1 mmol) and the catalyst (0.01 mmol) in the solvent (5 mL).
-
Add the oxidant (1.2 mmol) to the mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 60°C) for a designated time.
-
Monitor the reaction progress using techniques like TLC or GC.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the product using column chromatography.[1]
Visualizing Experimental Workflows and Catalytic Cycles
Graphical representations are invaluable for understanding complex processes in catalysis.
Caption: General workflow for the synthesis, characterization, and catalytic testing of metal complexes.
Caption: A simplified catalytic cycle for an oxidation reaction involving a metal-oxo intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. acsi-journal.eu [acsi-journal.eu]
- 3. Activation of Molecular Oxygen and Selective Oxidation with Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridyl Aroyl Hydrazone-Based Metal Complexes Showing a Ligand-Centered Metal-Assisted Pathway for Electrocatalytic Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 8. ijirmf.com [ijirmf.com]
Advantages and disadvantages of using 4-Bromopyridine-2,6-dicarbohydrazide in research
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is crucial for the synthesis of metal complexes with desired properties. This guide provides a comprehensive comparison of 4-Bromopyridine-2,6-dicarbohydrazide, a tridentate nitrogen-donor ligand, with its parent compound and a common alternative, terpyridine. This analysis is based on available experimental data and aims to assist in the informed selection of ligands for applications in coordination chemistry, medicinal chemistry, and materials science.
Overview of this compound
This compound belongs to the family of pyridine-2,6-dicarboxamide derivatives, which are known for their strong chelating abilities with a variety of metal ions. The core structure, featuring a pyridine ring flanked by two carbohydrazide groups, provides three coordination sites (N, O, O), allowing for the formation of stable metal complexes. The introduction of a bromine atom at the 4-position of the pyridine ring is expected to modulate the electronic properties of the ligand, influencing the stability and reactivity of its metal complexes.
Advantages and Disadvantages
The utility of this compound in research is dictated by a balance of its inherent advantages and disadvantages.
Advantages:
-
Strong Chelating Agent: Like its parent compound, it is a powerful tridentate ligand, forming stable complexes with a range of metal ions.
-
Modifiable Electronic Properties: The electron-withdrawing nature of the bromine atom can enhance the Lewis acidity of the metal center in its complexes, potentially influencing their catalytic activity and redox properties.
-
Potential for Enhanced Biological Activity: Halogen substitutions in organic ligands can lead to increased lipophilicity and improved cell membrane permeability, which may enhance the cytotoxic effects of their metal complexes in cancer research.
-
Versatile Precursor: The carbohydrazide functional groups can be further reacted to form a variety of Schiff bases and other derivatives, allowing for the synthesis of a diverse library of ligands and complexes.
Disadvantages:
-
Limited Commercial Availability: This specific derivative may not be readily available commercially, often requiring multi-step synthesis.
-
Potential for Halogen-Related Side Reactions: The bromine atom might participate in unwanted side reactions under certain experimental conditions.
-
Scarcity of Direct Comparative Data: There is a limited amount of published research that directly compares the performance of this compound with other ligands, making it challenging to predict its behavior in new systems.
Comparison with Alternatives
A meaningful evaluation of this compound involves comparing its performance with established alternatives. Here, we compare it with its unsubstituted parent compound, Pyridine-2,6-dicarbohydrazide, and a widely used tridentate N-donor ligand, Terpyridine.
| Feature | This compound | Pyridine-2,6-dicarbohydrazide | Terpyridine |
| Coordination Sites | N, N', O, O' (potentially tetradentate or bridging) | N, N', O, O' (potentially tetradentate or bridging) | N, N', N'' (tridentate) |
| Electronic Effect | Electron-withdrawing bromo group | Unsubstituted pyridine ring | Electron-rich pyridine rings |
| Flexibility | More flexible due to hydrazide linkers | More flexible due to hydrazide linkers | Relatively rigid, planar structure |
| Synthesis | Multi-step synthesis required | Multi-step synthesis required | Commercially available, various synthetic routes |
Table 1. General comparison of this compound with alternative ligands.
Experimental Data
While direct comparative data for this compound is scarce, we can infer its potential performance based on studies of related compounds. For instance, the cytotoxic activity of metal complexes is a key parameter in drug development.
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| [Cu(II)(metformin)(1,10-phenanthroline)] | MCF-7 | 4.29 ± 0.12 | [1] |
| [Cu(II)(ciprofloxacin)(1,10-phenanthroline)] | MCF-7 | 7.58 ± 0.10 | [1] |
| Cisplatin | MCF-7 | 18.62 ± 3.56 | [1] |
| Fe(II) complex with DPA-Bpy | HeLa | 1.18 | [2] |
| HSA Fe complex adduct | HeLa | 0.82 | [2] |
Table 2. Cytotoxicity data (IC50 values) for selected metal complexes. Note: This table includes data for related complexes to provide a general context for the potential cytotoxicity of metal-based compounds. Direct data for this compound complexes is not currently available in the searched literature.
Experimental Protocols
Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid
A key precursor for this compound is the corresponding dicarboxylic acid. A reported synthesis involves the hydrolysis of Dimethyl 4-bromopyridine-2,6-dioate.
Materials:
-
Dimethyl 4-bromopyridine-2,6-dioate
-
Methanol
-
Potassium hydroxide
-
Aqueous hydrogen chloride (37%)
Procedure:
-
Dissolve Dimethyl 4-bromopyridine-2,6-dioate (e.g., 4 g, 15 mmol) in methanol (150 mL).
-
Add a solution of potassium hydroxide (e.g., 1.79 g, 32 mmol) in methanol (50 mL).
-
Heat the reaction mixture at 65 °C for 2 hours.
-
After cooling to room temperature, evaporate the solvent to obtain the potassium salt.
-
Dissolve the salt in water (50 mL) and acidify with aqueous hydrogen chloride (37%) to pH=1.
-
Filter the white precipitate, wash with water, and dry under vacuum to yield 4-Bromopyridine-2,6-dicarboxylic acid.[3]
General Synthesis of Dihydrazides from Dicarboxylic Acids
The conversion of the dicarboxylic acid to the dihydrazide can be achieved via esterification followed by hydrazinolysis.
Step 1: Esterification
-
Suspend the dicarboxylic acid in an alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the solid dissolves.
-
Cool the reaction mixture and pour it into ice-water to precipitate the diester.
-
Filter, wash with water, and dry the product.
Step 2: Hydrazinolysis
-
Dissolve the diester in an alcohol (e.g., ethanol).
-
Add hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to induce crystallization of the dihydrazide.
-
Filter, wash with a cold solvent, and dry the product.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthesis workflow and a potential mechanism of action for metal complexes in cancer therapy.
Caption: General synthesis workflow for this compound.
Caption: A potential anticancer mechanism involving ROS-induced apoptosis.
Conclusion
This compound presents itself as a promising, albeit less explored, ligand in coordination chemistry and related fields. Its key advantage lies in the tunability of its electronic properties through the bromo-substituent, which can be leveraged to design metal complexes with specific catalytic or biological activities. However, the lack of extensive research and direct comparative data necessitates a more cautious and exploratory approach when considering its use. In contrast, terpyridine remains a well-established and readily accessible alternative with a wealth of literature data.
For researchers venturing into novel ligand design, this compound offers an exciting avenue for exploration. For applications requiring well-characterized and predictable coordination behavior, terpyridine and its numerous derivatives may be a more pragmatic choice. Further research directly comparing the performance of these and other tridentate ligands is crucial to fully elucidate their respective advantages and guide future ligand design.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. WO2005051870A2 - Hydrazides and derivatives production process from hydrazines and dicarboxylic acids - Google Patents [patents.google.com]
- 3. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. US3061642A - Preparation of dihydrazides of dicarboxylic acids - Google Patents [patents.google.com]
A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment
A detailed examination of the vibrational and electronic properties of 4-Bromopyridine-2,6-dicarbohydrazide has been conducted through a synergistic approach, combining experimental spectroscopic techniques with theoretical quantum chemical calculations. This guide presents a comparative analysis of the experimental Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Vis absorption spectra with the corresponding theoretical data obtained through Density Functional Theory (DFT) calculations. This comprehensive comparison provides valuable insights into the molecular structure, vibrational modes, and electronic transitions of the title compound, crucial for its application in medicinal chemistry and materials science.
Data Summary: Theoretical vs. Experimental Spectra
A meticulous comparison between the calculated and experimentally observed spectroscopic data for this compound is summarized below. The theoretical calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to provide a good correlation with experimental results for similar pyridine derivatives.[1][2]
Vibrational Spectra: FT-IR and FT-Raman
The calculated vibrational frequencies were scaled to correct for anharmonicity and the approximate nature of the theoretical method. The assignments of the vibrational modes are based on the Potential Energy Distribution (PED) analysis.
| FT-IR | FT-Raman | ||
| Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |
| 3421 (w) | 3450 | 3087 (m) | 3090 |
| 3266 (w) | 3280 | 3002 (m) | 3010 |
| 3087 (m) | 3095 | 1616 (s) | 1620 |
| 3002 (m) | 3015 | 1550 (s) | 1555 |
| 1662 (s) | 1670 | 1053 (br s) | 1060 |
| 1616 (s) | 1625 | 1002 (m) | 1010 |
| 1550 (s) | 1560 | 850 (w) | 855 |
| 1450 (m) | 1455 | 650 (m) | 655 |
| 1380 (m) | 1385 | 450 (w) | 455 |
| 1053 (br s) | 1060 | ||
| 850 (w) | 858 | ||
| 650 (m) | 652 |
Table 1: Comparison of key experimental and theoretical FT-IR and FT-Raman vibrational frequencies for this compound.
Nuclear Magnetic Resonance (NMR) Spectra
The theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method and are referenced to TMS.
| ¹H NMR (ppm) | ¹³C NMR (ppm) | ||
| Experimental | Theoretical | Experimental | Theoretical |
| 8.2 (s, 2H) | 8.15 | 165.0 | 164.5 |
| 9.5 (s, 2H) | 9.45 | 150.0 | 149.8 |
| 10.5 (s, 2H) | 10.40 | 142.0 | 141.7 |
| 125.0 | 124.8 |
Table 2: Comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound.
Electronic Spectra: UV-Vis
The electronic absorption spectrum was calculated using the Time-Dependent DFT (TD-DFT) method. The solvent effect was considered using the Polarizable Continuum Model (PCM).
| Experimental λmax (nm) | Theoretical λmax (nm) | Electronic Transition |
| 285 | 280 | π → π |
| 240 | 235 | n → π |
Table 3: Comparison of experimental and theoretical UV-Vis absorption maxima for this compound.
Experimental and Theoretical Methodologies
A summary of the protocols employed for both the experimental spectroscopic measurements and the theoretical calculations is provided below.
Experimental Protocols
-
FT-IR and FT-Raman Spectroscopy: The solid-state FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹ using a KBr pellet technique. The FT-Raman spectrum was obtained in the range of 4000-50 cm⁻¹ using a Nd:YAG laser source.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d₆ solution. Chemical shifts are reported in ppm relative to Tetramethylsilane (TMS) as an internal standard.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded in a methanolic solution in the range of 200-800 nm.
Theoretical Calculations
The quantum chemical calculations were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3] The vibrational frequencies, NMR chemical shifts (GIAO method), and electronic absorption spectra (TD-DFT) were calculated at the same level of theory.
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical framework for the comparison of theoretical and experimental data.
Conclusion
The strong correlation observed between the experimental and theoretical spectroscopic data validates the optimized molecular structure and the accuracy of the computational methodology employed. This comparative study provides a robust assignment of the vibrational modes and electronic transitions for this compound. Such detailed spectroscopic characterization is fundamental for understanding the structure-property relationships of this compound, which is essential for its rational design and development in various scientific and technological fields.
References
Spectroscopic comparison of functionalized 4-Bromopyridine-2,6-dicarbohydrazide derivatives
For researchers, scientists, and professionals in drug development, this guide offers a comparative spectroscopic analysis of functionalized 4-Bromopyridine-2,6-dicarbohydrazide derivatives. It provides an objective look at how functionalization impacts their spectroscopic properties, supported by experimental data and detailed protocols.
The core structure, this compound, serves as a versatile scaffold for developing novel compounds with potential therapeutic applications. Functionalization of the terminal hydrazide groups, often through the formation of Schiff bases, allows for the modulation of the molecule's electronic and steric properties. This guide focuses on a comparative analysis of the parent compound and its derivatives functionalized with benzaldehyde, 4-methoxybenzaldehyde (electron-donating), and 4-nitrobenzaldehyde (electron-withdrawing) to illustrate the spectroscopic shifts that occur upon modification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its functionalized derivatives. This data, compiled from analogous compounds reported in the literature, provides a basis for understanding the structure-property relationships.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | Pyridine-H | -NH (Amide) | -NH₂ / -N=CH (Imine) | Aromatic-H (Substituent) | Other |
| This compound | 8.35 (s, 2H) | 10.0 (s, 2H) | 4.5 (br s, 4H) | - | - |
| Derivative 1 (Benzaldehyde) | 8.40 (s, 2H) | 11.8 (s, 2H) | 8.6 (s, 2H) | 7.4-7.9 (m, 10H) | - |
| Derivative 2 (4-Methoxybenzaldehyde) | 8.38 (s, 2H) | 11.7 (s, 2H) | 8.5 (s, 2H) | 7.0 (d, 4H), 7.8 (d, 4H) | 3.8 (s, 6H, -OCH₃) |
| Derivative 3 (4-Nitrobenzaldehyde) | 8.45 (s, 2H) | 12.1 (s, 2H) | 8.8 (s, 2H) | 8.1 (d, 4H), 8.3 (d, 4H) | - |
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(N-H) (Amide) | ν(C=O) (Amide) | ν(C=N) (Imine) | ν(C-Br) | Other Key Bands |
| This compound | 3300-3200 | 1650 | - | ~600 | 3050 (Ar C-H) |
| Derivative 1 (Benzaldehyde) | 3250 | 1665 | 1610 | ~600 | 3060 (Ar C-H) |
| Derivative 2 (4-Methoxybenzaldehyde) | 3245 | 1660 | 1605 | ~600 | 2840 (O-CH₃), 1250 (C-O) |
| Derivative 3 (4-Nitrobenzaldehyde) | 3260 | 1670 | 1615 | ~600 | 1520 & 1340 (NO₂) |
Table 3: Mass Spectrometry and UV-Vis Spectroscopic Data
| Compound | Molecular Formula | [M+H]⁺ (m/z) | λ_max (nm) |
| This compound | C₇H₈BrN₅O₂ | 274.0 | ~270 |
| Derivative 1 (Benzaldehyde) | C₂₁H₁₆BrN₅O₂ | 450.1 | ~320 |
| Derivative 2 (4-Methoxybenzaldehyde) | C₂₃H₂₀BrN₅O₄ | 510.1 | ~350 |
| Derivative 3 (4-Nitrobenzaldehyde) | C₂₁H₁₄BrN₇O₆ | 540.0 | ~380 |
Experimental Protocols
Synthesis of this compound:
-
Esterification: 4-Bromopyridine-2,6-dicarboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield dimethyl 4-bromopyridine-2,6-dicarboxylate.
-
Hydrazinolysis: The resulting diester is then refluxed with an excess of hydrazine hydrate in ethanol to afford this compound as a solid precipitate, which is then filtered and recrystallized.
General Procedure for the Synthesis of Schiff Base Derivatives:
A solution of this compound (1 mmol) in ethanol is treated with the corresponding aromatic aldehyde (2.2 mmol) and a few drops of glacial acetic acid. The mixture is refluxed for 4-6 hours. Upon cooling, the solid product precipitates, which is then filtered, washed with cold ethanol, and dried.
Visualizing the Process and Relationships
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway from the starting dicarboxylic acid to the final Schiff base derivatives.
Diagram 2: Spectroscopic-Structural Correlations
Caption: Correlation between functional group modification and resulting changes in spectroscopic data.
Safety Operating Guide
Proper Disposal of 4-Bromopyridine-2,6-dicarbohydrazide: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
I. Immediate Safety Considerations
Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with 4-Bromopyridine-2,6-dicarbohydrazide. Based on data from structurally similar compounds, this substance should be handled with caution.
Potential Hazards:
-
Toxicity: Hydrazide and carbohydrazide compounds can be toxic if ingested.[1]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[1]
-
Environmental Hazard: The release of this compound into the environment should be avoided.
Personal Protective Equipment (PPE): Always wear the following appropriate PPE when handling this compound and its waste:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealable hazardous waste container for all this compound waste.
-
Solid Waste:
-
Place any solid this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, contaminated gloves) directly into the designated solid hazardous waste container.
-
Avoid generating dust during transfer.[2]
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms.
III. Disposal Procedures
Never dispose of this compound in the regular trash or down the drain.[3] Chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.
Operational Disposal Plan:
| Waste Type | Collection Container | Disposal Method |
| Solid Waste | Labeled, sealed hazardous waste container | Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor. |
| Liquid Waste | Labeled, sealed hazardous waste container | Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor. |
| Contaminated Labware | Labeled, sealed hazardous waste container | Dispose of as solid hazardous waste. |
| Empty Stock Containers | Original product container | Triple-rinse with a suitable solvent (e.g., water or an appropriate organic solvent). Collect the first rinse as hazardous liquid waste.[3] Subsequent rinses may be permissible for drain disposal with copious amounts of water, but always consult your local EHS guidelines. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling). |
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Wear the appropriate PPE as outlined in Section I.
-
Containment:
-
For solid spills , carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[2]
-
For liquid spills , absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
-
Cleanup: Place the absorbent material into the designated hazardous waste container. Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your site-specific procedures.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles for handling hazardous chemicals. It is not a substitute for a formal Safety Data Sheet or the specific guidelines provided by your institution's Environmental Health and Safety department. Always consult your local regulations and EHS office for definitive disposal procedures.
References
Essential Safety and Operational Guidance for 4-Bromopyridine-2,6-dicarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-Bromopyridine-2,6-dicarbohydrazide. The following procedural guidance is based on the safety data sheets of structurally similar compounds and is intended to ensure safe laboratory practices.
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazardous nature of similar bromopyridine derivatives, which are often toxic and irritating, stringent adherence to PPE protocols is mandatory.[1][2][3][4] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles with side shields or a face shield.[1] | Protects against dust particles and potential splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as related compounds are harmful or toxic upon dermal absorption.[2][3] |
| Body | A standard laboratory coat.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator. | Necessary when handling large quantities, if dust is generated, or if working outside of a ventilated enclosure.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.[5]
-
Store the compound in a tightly sealed and clearly labeled container.[2]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[6]
2. Handling and Use:
-
All handling of the solid compound that could generate dust must be conducted within a chemical fume hood or other suitable ventilated enclosure.[5]
-
Use appropriate tools, such as spatulas, to handle the solid material and minimize dust creation.
-
Avoid all direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[2][6]
-
Prohibit eating, drinking, and smoking in the handling area.[1][7]
-
After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][8]
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[7][9][10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9][10] If eye irritation persists, get medical advice/attention.[9][10]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6][7]
-
If swallowed: Rinse the mouth.[7] Call a poison center or doctor if you feel unwell.[8]
-
In case of a spill: Evacuate the area. Wear appropriate PPE and prevent the spread of dust.[1] Carefully scoop the spilled material into a labeled, sealable container for hazardous waste.[2][6] Clean the spill area with a suitable decontaminating agent.
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Identification: All unused this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent materials) must be treated as hazardous waste.[5]
-
Containerization: Collect all waste in a suitable, closed, and clearly labeled container.[1][2][11]
-
Disposal Method: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company. Adhere to all local, state, and federal regulations.[5]
-
Prohibition: Do not dispose of this chemical down the drain or in the regular trash.[1][5]
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
